Product packaging for 1-Nitro-4-(prop-2-YN-1-YL)benzene(Cat. No.:CAS No. 944896-91-7)

1-Nitro-4-(prop-2-YN-1-YL)benzene

Cat. No.: B1390204
CAS No.: 944896-91-7
M. Wt: 161.16 g/mol
InChI Key: QEXATVFEDHQPKW-UHFFFAOYSA-N
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Description

1-Nitro-4-(prop-2-yn-1-yl)benzene ( 944896-91-7) is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . This molecule features a benzene ring core that is disubstituted with a nitro group (-NO2) and a prop-2-yn-1-yl group (also known as a propargyl group, -CH2C≡CH), making it a valuable building block in synthetic organic chemistry . The presence of both an electron-withdrawing nitro group and an alkyne functionality within the same molecule provides researchers with two distinct reactive centers for designing and constructing more complex molecular architectures. The alkyne group is particularly valuable for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, which are highly reliable and selective methods for linking molecular fragments, widely used in medicinal chemistry, polymer science, and bioconjugation . Meanwhile, the nitro group can serve as a precursor to aniline derivatives upon reduction or can participate in various condensation and nucleophilic aromatic substitution reactions. The combination of these features makes this compound a versatile synthetic intermediate for the development of pharmaceuticals, functional materials, and chemical probes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B1390204 1-Nitro-4-(prop-2-YN-1-YL)benzene CAS No. 944896-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-4-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h1,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXATVFEDHQPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302151
Record name 1-Nitro-4-(2-propyn-1-yl)benzene
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-91-7
Record name 1-Nitro-4-(2-propyn-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944896-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitro-4-(2-propyn-1-yl)benzene
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Foundational & Exploratory

Spectroscopic and Synthetic Profile of 1-Nitro-4-(prop-2-yn-1-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the compound 1-Nitro-4-(prop-2-yn-1-yl)benzene. Due to its structural motifs—a nitroaromatic system and a terminal alkyne—this molecule holds potential for applications in medicinal chemistry and materials science. The nitro group can act as a bio-reductive trigger for cytotoxicity in hypoxic environments, characteristic of solid tumors, and is a known pharmacophore in various antimicrobial agents. The propargyl group offers a versatile handle for further chemical modifications, such as click chemistry reactions. This document compiles available spectroscopic data, details a proposed synthetic protocol, and discusses the potential biological significance of this class of compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.16d, J=8.7 Hz2HAr-H (ortho to NO₂)
7.39d, J=8.7 Hz2HAr-H (meta to NO₂)
3.55d, J=2.7 Hz2HCH₂
2.25t, J=2.7 Hz1HC≡CH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
147.0C-NO₂
146.8C-CH₂
129.9Ar-CH (meta to NO₂)
123.9Ar-CH (ortho to NO₂)
80.0C ≡CH
72.4C≡C H
34.9CH₂

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3288≡C-H stretch
2120C≡C stretch
1599, 1492C=C aromatic stretch
1515, 1345N-O asymmetric & symmetric stretch

Table 4: Mass Spectrometry Data

m/zAssignment
161.06[M]⁺

Experimental Protocols

Proposed Synthesis of this compound via Sonogashira Coupling

A plausible and widely used method for the synthesis of molecules with the structural features of this compound is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl halide.

Reaction Scheme:

Materials:

  • 4-Iodonitrobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Thionyl chloride (SOCl₂)

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Toluene)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Sonogashira Coupling: To a solution of 4-iodonitrobenzene (1.0 eq) in an anhydrous solvent under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and triethylamine (2.0 eq).

  • To this mixture, add propargyl alcohol (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(4-nitrophenyl)prop-2-yn-1-ol.

  • Conversion to Propargyl Chloride: The resulting alcohol is then converted to the corresponding chloride by reaction with thionyl chloride.

  • Reduction to the final product: The propargyl chloride is subsequently reduced using a suitable reducing agent like lithium aluminum hydride to afford this compound.

Note: This is a generalized protocol based on established Sonogashira coupling procedures and subsequent standard organic transformations. Optimization of reaction conditions (temperature, solvent, catalyst loading, and reaction time) may be necessary to achieve optimal yields.

Logical Workflow and Signaling Pathways

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structure Confirmation of This compound NMR->Structure_Confirmation Identifies proton and carbon framework IR->Structure_Confirmation Confirms functional groups (NO₂, C≡C, C≡C-H) MS->Structure_Confirmation Determines molecular weight

Caption: Workflow for Spectroscopic Analysis.

Potential Biological Signaling Pathways

Biological_Activity_Pathway cluster_compound Compound cluster_activation Bio-reductive Activation cluster_cellular_effects Cellular Effects Compound This compound Nitro_Reduction Nitroreductase Enzymes Compound->Nitro_Reduction Reactive_Intermediates Generation of Nitroso and Hydroxylamine Intermediates Nitro_Reduction->Reactive_Intermediates Reduction of Nitro Group DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Protein_Adducts Protein Adduct Formation Reactive_Intermediates->Protein_Adducts Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress Cell_Death Cell Death (Apoptosis/Necrosis) DNA_Damage->Cell_Death Protein_Adducts->Cell_Death Oxidative_Stress->Cell_Death

Caption: General Bio-reductive Pathway.

Nitro-containing compounds can be reduced by nitroreductase enzymes, which are more active in the hypoxic environments of solid tumors and certain bacteria. This reduction leads to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates. These reactive species can then induce cellular damage through various mechanisms, including DNA strand breaks, the formation of protein adducts, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1][2] The propargyl group on this compound could be further functionalized to target specific cellular components, potentially enhancing the selectivity and efficacy of the compound.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties and a viable synthetic approach for this compound. The presented data and protocols are intended to facilitate further research into the chemical and biological properties of this and related compounds. The presence of both a bioreducible nitro group and a versatile propargyl handle makes this molecule an interesting candidate for further investigation in the fields of medicinal chemistry and drug development. While specific biological activity data for this compound is currently lacking, the known mechanisms of action of nitroaromatic compounds suggest potential for antimicrobial and anticancer applications. Further studies are warranted to explore these possibilities.

References

An In-depth Technical Guide to 1-Nitro-4-(prop-2-yn-1-yl)benzene and its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical characteristics of the novel compound 1-Nitro-4-(prop-2-yn-1-yl)benzene. Due to the limited availability of specific experimental data for this compound, this document provides a comprehensive analysis of its well-characterized constitutional isomer, 1-Nitro-4-(1-propyn-1-yl)benzene, as a primary reference. The guide further elaborates on the general chemical principles governing the reactivity of the key functional moieties and proposes a synthetic pathway for this compound.

Physicochemical Properties

PropertyValue (for 1-Nitro-4-(1-propyn-1-yl)benzene)
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Pale yellow block-like crystals[1]
Crystal System Monoclinic[1]
Space Group I2/a[1]
Density (calculated) 1.391 Mg m⁻³[1]

Spectroscopic and Crystallographic Data of 1-Nitro-4-(1-propyn-1-yl)benzene

The following table summarizes key crystallographic data obtained from X-ray diffraction studies on 1-Nitro-4-(1-propyn-1-yl)benzene.[1]

ParameterValue
Unit cell dimensions a = 7.3633 (13) Åb = 12.0641 (16) Åc = 8.9185 (19) Åβ = 103.738 (13)°
Volume 769.6 (2) ų
Z 4
Radiation type Cu Kα
Wavelength 1.54178 Å
Temperature 100 K

Chemical Reactivity and Characteristics

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing nitro group and the reactive propargyl group attached to the benzene ring.

The Nitroaromatic System

The nitro group (-NO₂) is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. This is due to its powerful electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles.

digraph "Electrophilic_Aromatic_Substitution_Deactivation" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial", fontcolor="#5F6368"];

Benzene [label="Benzene\n(High Electron Density)"]; Nitrobenzene [label="this compound\n(Reduced Electron Density)"]; Electrophile [label="Electrophile (E+)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Benzene -> Nitrobenzene [label="-NO2 group addition", style=dashed]; Electrophile -> Benzene [label="Faster Reaction"]; Electrophile -> Nitrobenzene [label="Slower Reaction", color="#EA4335"]; Nitrobenzene -> Product; }

Caption: Proposed Sonogashira coupling for the synthesis of this compound.

***
Experimental Protocol for the Synthesis of 1-Nitro-4-(1-propyn-1-yl)benzene

The following is a detailed experimental protocol for the synthesis of the isomer, 1-Nitro-4-(1-propyn-1-yl)benzene, which can be adapted for the synthesis of the target compound.[1]

Materials:

  • 4-Iodonitrobenzene

  • 1,3-Dilithiopropyne

  • Copper(I) iodide (CuI)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a solution of 4-iodonitrobenzene in an anhydrous solvent, add 1 equivalent of CuI and catalytic amounts of Pd(PPh₃)₂Cl₂.

  • Slowly add a solution of 1,3-dilithiopropyne to the reaction mixture at room temperature.

  • Stir the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery

The unique combination of a nitroaromatic ring and a terminal alkyne makes this compound an interesting candidate for drug discovery and development. The nitro group can be a key pharmacophore in certain drug classes, while the propargyl group allows for facile modification and conjugation via click chemistry, enabling its use in:

  • Fragment-Based Drug Discovery (FBDD): The compound can serve as a fragment for screening against various biological targets.

  • Bioconjugation: The terminal alkyne can be used to attach the molecule to larger biomolecules, such as proteins or antibodies, for targeted drug delivery or as a biological probe.

  • Lead Optimization: The propargyl handle allows for the rapid synthesis of a library of derivatives to explore structure-activity relationships.

```dot digraph "Drug_Discovery_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

"Start" [label="this compound", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FBDD" [label="Fragment-Based Screening"]; "Hit_ID" [label="Hit Identification", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Click_Chem" [label="Click Chemistry Derivatization"]; "SAR" [label="Structure-Activity\nRelationship Studies"]; "Lead_Opt" [label="Lead Optimization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "FBDD"; "FBDD" -> "Hit_ID"; "Hit_ID" -> "Click_Chem"; "Click_Chem" -> "SAR"; "SAR" -> "Lead_Opt"; }

References

An In-depth Technical Guide to 1-Nitro-4-(prop-2-yn-1-yl)benzene: Theoretical and Computational Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental and extensive theoretical data for 1-Nitro-4-(prop-2-yn-1-yl)benzene is limited in publicly accessible literature. This guide provides a comprehensive overview based on the known chemistry and biological activities of closely related nitroaromatic and propargyl-containing compounds. The information presented herein should be used as a foundation for further research and investigation.

Introduction

This compound is an aromatic nitro compound featuring a propargyl group substituent. The presence of the nitro group, a strong electron-withdrawing moiety, and the propargyl group, a reactive functional group containing a carbon-carbon triple bond, suggests a rich chemical reactivity and potential for diverse biological activities. Nitroaromatic compounds are a well-established class of molecules with applications ranging from explosives and dyes to pharmaceuticals.[1][2][3][4] The introduction of a propargyl group offers a handle for further chemical modifications, such as click chemistry, and may contribute to its biological mechanism of action. This document aims to provide a detailed theoretical and computational perspective on this compound, alongside plausible experimental protocols for its synthesis and biological evaluation based on analogous compounds.

Molecular Properties and Computational Analysis

Structural and Electronic Properties

The structure of this compound consists of a benzene ring substituted with a nitro group and a propargyl group at the para position. The nitro group significantly influences the electronic properties of the benzene ring, withdrawing electron density and making the aromatic ring electron-deficient. This has implications for its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
XLogP32.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Formal Charge0
pKa (most acidic)15.5 (predicted for the methylene protons adjacent to the alkyne)

Note: These values are predicted using computational models and require experimental verification.

Spectroscopic Data (Predicted)
  • ¹H NMR: Protons on the aromatic ring would appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The methylene protons of the propargyl group would likely appear as a doublet around δ 3.5-4.0 ppm, coupled to the acetylenic proton. The acetylenic proton would appear as a triplet around δ 2.5-3.0 ppm.

  • ¹³C NMR: The carbon atoms of the aromatic ring would show characteristic shifts, with the carbon bearing the nitro group being the most deshielded. The carbons of the propargyl group would also have distinct signals for the methylene carbon and the two sp-hybridized carbons of the alkyne.

  • IR Spectroscopy: Characteristic peaks would include strong asymmetric and symmetric stretching vibrations for the nitro group (around 1520 and 1350 cm⁻¹), a sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹), and a weaker peak for the C≡C triple bond stretch (around 2120 cm⁻¹).

Synthesis and Experimental Protocols

A specific, validated synthesis for this compound is not available in the cited literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. Additionally, the synthesis of a constitutional isomer, 1-Nitro-4-(1-propyn-1-yl)benzene, has been reported and is detailed below.

Proposed Synthesis of this compound

A potential synthetic approach would involve the Sonogashira coupling of 4-iodonitrobenzene with propargyl alcohol, followed by oxidation of the alcohol and subsequent functional group manipulation to yield the target compound. A more direct route could be the propargylation of a suitable 4-nitrophenyl precursor.

Experimental Protocol for the Synthesis of 1-Nitro-4-(1-propyn-1-yl)benzene

This protocol is for a constitutional isomer and is adapted from the literature.[5][6]

Materials:

  • 4-Iodonitrobenzene

  • 1,3-Dilithiopropyne

  • Copper(I) iodide (CuI)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • A solution of 1,3-dilithiopropyne is prepared in situ in anhydrous THF.

  • To a stirred solution of 4-iodonitrobenzene in anhydrous THF under an inert atmosphere, add 1 equivalent of CuI and a catalytic amount of Pd(PPh₃)₂Cl₂.

  • The solution of 1,3-dilithiopropyne is then added dropwise to the reaction mixture at a controlled temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-Nitro-4-(1-propyn-1-yl)benzene.

Potential Biological Activity and Signaling Pathways

Nitroaromatic compounds exhibit a wide range of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[1][2][3] The mechanism of action is often linked to the bioreduction of the nitro group to reactive intermediates that can induce oxidative stress and damage cellular macromolecules.[1][5]

Postulated Mechanism of Action

The biological activity of this compound is likely to be mediated by the reduction of its nitro group. In hypoxic environments, such as those found in solid tumors or anaerobic bacteria, cellular reductases can reduce the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. The intermediate species, particularly the nitroso and hydroxylamino derivatives, are highly reactive and can lead to cellular damage.

G cluster_0 Cellular Environment This compound This compound Nitro_Radical_Anion Nitro Radical Anion This compound->Nitro_Radical_Anion 1e⁻ reduction Nitroso_Derivative Nitroso Derivative Nitro_Radical_Anion->Nitroso_Derivative Reduction ROS_Generation Reactive Oxygen Species (ROS) Generation Nitro_Radical_Anion->ROS_Generation Reaction with O₂ Hydroxylamino_Derivative Hydroxylamino Derivative Nitroso_Derivative->Hydroxylamino_Derivative Reduction Amino_Derivative Amino Derivative Hydroxylamino_Derivative->Amino_Derivative Reduction DNA_Damage DNA Damage Hydroxylamino_Derivative->DNA_Damage Electrophilic Attack Protein_Damage Protein Damage Hydroxylamino_Derivative->Protein_Damage Electrophilic Attack Cellular_Reductases Cellular Reductases (e.g., Nitroreductase) Cellular_Reductases->this compound ROS_Generation->DNA_Damage ROS_Generation->Protein_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Postulated reductive activation pathway of this compound.

Potential Therapeutic Applications
  • Anticancer Agent: The selective activation in hypoxic tumor environments makes nitroaromatic compounds attractive candidates for cancer therapy. Several nitroaromatic compounds have been investigated as potential anticancer agents.[7][8][9][10][11]

  • Antimicrobial Agent: The reductive activation mechanism is also effective against anaerobic bacteria and certain protozoa, making this class of compounds a source of antimicrobial drugs.[1][2][3][4]

Experimental Protocols for Biological Evaluation

The following are general protocols for assessing the biological activity of nitroaromatic compounds and can be adapted for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

G cluster_0 Experimental Workflow Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of the compound Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan crystals with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC₅₀ Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a molecule of significant interest due to the combined presence of a nitro group and a propargyl moiety. While specific experimental data is lacking, theoretical considerations and data from analogous compounds suggest its potential as a bioreductively activated agent with possible applications in cancer and infectious disease therapy. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough in vitro and in vivo evaluation of its biological activities. Computational studies, such as DFT calculations and molecular docking, would provide valuable insights into its electronic structure, reactivity, and potential biological targets. The propargyl group also opens up avenues for its use as a chemical probe or for the development of targeted drug delivery systems through click chemistry.

References

An In-depth Technical Guide to 1-Nitro-4-(prop-2-yn-1-yl)benzene: Properties, Handling, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Nitro-4-(prop-2-yn-1-yl)benzene is a niche aromatic compound featuring a nitro group and a propargyl substituent on a benzene ring. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The electron-withdrawing nitro group and the reactive terminal alkyne moiety allow for a wide range of chemical transformations. This document provides a comprehensive overview of its predicted solubility, stability, and handling, alongside inferred experimental protocols for its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of this compound can be inferred from its constituent functional groups and by examining related molecules.

Table 1: Predicted Physicochemical Properties of this compound and its Analogs

PropertyThis compound (Predicted)Nitrobenzene (Analog)4-Nitrotoluene (Analog)Phenylacetylene (Analog)
Molecular Formula C₉H₇NO₂C₆H₅NO₂C₇H₇NO₂C₈H₆
Molecular Weight 161.16 g/mol 123.11 g/mol 137.14 g/mol 102.13 g/mol
Appearance Likely a pale yellow solid or liquidPale yellow, oily liquid[1][2][3]Pale yellow crystalline solid[4][5]Colorless, viscous liquid[6]
Odor Faint aromatic or almond-likeAlmond-like[1][2][7]Weak aromatic[5][8]-
Boiling Point (°C) > 200 °C210 °C[7]238 °C[4]142-144 °C[9]
Melting Point (°C) Likely a low-melting solid5.7 °C[7]51-54 °C[4][10]-45 °C[6]

Solubility

The solubility of this compound is expected to be low in water and high in common organic solvents, a characteristic trait of many aromatic compounds.

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale based on Analogs
Water Poorly soluble to insolubleNitrobenzene and 4-nitrotoluene have low water solubility (0.19 g/100mL and 0.044 g/100mL, respectively). Phenylacetylene is also insoluble in water.[1][3][4][8][9][11][12]
Alcohols (Ethanol, Methanol) Soluble to freely solubleNitrobenzene, 4-nitrotoluene, and phenylacetylene are all soluble in alcohols.[1][3][4][5][8][9]
Ethers (Diethyl ether) Soluble to freely solubleNitrobenzene, 4-nitrotoluene, and phenylacetylene are soluble in diethyl ether.[1][3][4][5][8][9]
Halogenated Solvents (DCM, Chloroform) Soluble4-Nitrotoluene is soluble in chloroform.[8]
Aromatic Solvents (Benzene, Toluene) SolubleNitrobenzene and 4-nitrotoluene are soluble in benzene.[1][3][4][5][8]
Acetone SolubleNitrobenzene and 4-nitrotoluene are soluble in acetone.[3][5][8]

Stability and Reactivity

The stability of this compound is dictated by the interplay of the nitroaromatic system and the terminal alkyne. While the molecule is expected to be stable under standard conditions, certain conditions can lead to decomposition or unwanted reactions.

  • Thermal Stability: Nitroaromatic compounds can decompose exothermically at elevated temperatures, and this decomposition can be violent, especially under confinement.[13][14][15][16] The presence of impurities can lower the decomposition temperature.[16] It is predicted that this compound will exhibit similar thermal sensitivity.

  • Light Sensitivity: Phenylacetylene is noted to be light-sensitive.[12] Therefore, it is prudent to handle and store this compound in a way that minimizes exposure to light.

  • Chemical Incompatibilities:

    • Bases: Aromatic nitro compounds can react explosively with strong bases.[13][14] The terminal alkyne C-H bond is acidic and will be deprotonated by strong bases to form a reactive acetylide anion.[17][18][19]

    • Reducing Agents: The nitro group can be readily reduced to an amino group. This reaction is a common synthetic transformation. However, vigorous reactions can occur with certain reducing agents.[13][14]

    • Oxidizing Agents: While the nitroaromatic core is relatively resistant to oxidation, the propargyl group can be susceptible to oxidation.[20] Strong oxidizing agents should be avoided as they can lead to violent reactions.[13][14][21]

    • Acids: Strong acids may promote polymerization of the alkyne or other reactions.[12]

  • Reactivity of the Propargyl Group: The terminal alkyne is a versatile functional group that can undergo a variety of reactions, including:

    • Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

    • Sonogashira coupling.

    • Hydration to form a ketone.[6][17]

    • Oxidative coupling.[6]

  • Reactivity of the Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. It can be reduced to an amine, which is an activating group, providing a route to further functionalization.

Stability_Reactivity cluster_stability Stability Considerations cluster_reactivity Reactivity Pathways Compound This compound Decomposition Decomposition (Toxic Fumes) Compound->Decomposition High Temp. Heat Heat Heat->Decomposition Light Light Light->Decomposition Potential Base Strong Bases Acetylide Acetylide Formation Base->Acetylide Acid Strong Acids Oxidizers Oxidizing Agents Reducers Reducing Agents Reduction Nitro Reduction (to Amine) Reducers->Reduction Click Click Chemistry Coupling Coupling Reactions

Predicted stability and reactivity of this compound.

Handling and Safety

Given the predicted properties, stringent safety measures are necessary when handling this compound.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.

  • Engineering Controls:

    • Work in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure an eyewash station and safety shower are readily accessible.

  • Storage:

    • Store in a tightly sealed, light-resistant container.

    • Keep in a cool, dry, well-ventilated area.

    • Segregate from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[5][14][22][23]

    • Store away from heat, sparks, and open flames.

  • Spill and Disposal:

    • In case of a spill, evacuate the area. Use appropriate PPE for cleanup. Absorb the spill with an inert material and collect it in a sealed container for disposal.

    • Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols (Inferred)

The following are plausible experimental protocols for the synthesis, purification, and analysis of this compound. These are generalized procedures and would require optimization.

A common method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide is the Sonogashira coupling.

  • Reaction: 1-Iodo-4-nitrobenzene + Propargyl alcohol → 1-Nitro-4-(3-hydroxyprop-1-yn-1-yl)benzene Followed by further modification to get the target compound, or use of a different propargyl synthon.

    A more direct, though potentially challenging, route would be a Negishi or similar cross-coupling with a propargyl-zinc reagent. A simplified conceptual workflow is presented below.

Synthesis_Workflow cluster_reactants Reactants cluster_workup Work-up and Purification A 4-Halonitrobenzene (e.g., 4-Iodonitrobenzene) ReactionVessel Reaction Setup (Inert Atmosphere, Heat) A->ReactionVessel B Propargyl Source (e.g., Propargyl alcohol, Trimethylsilylacetylene) B->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Cocatalyst Copper(I) salt (e.g., CuI) Cocatalyst->ReactionVessel Base Amine Base (e.g., Triethylamine) Base->ReactionVessel Solvent Solvent (e.g., THF, DMF) Solvent->ReactionVessel Workup Aqueous Work-up (Quench, Extract) ReactionVessel->Workup Reaction Completion Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Pure this compound Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

A conceptual workflow for the synthesis of this compound.

Purification of the crude product would likely involve column chromatography.

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing). The less polar starting materials and byproducts would elute first, followed by the more polar product. The progress can be monitored by Thin Layer Chromatography (TLC).

The structure and purity of the final compound would be confirmed using standard analytical techniques.

Table 3: Predicted Analytical Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons in the range of 7.5-8.5 ppm (two doublets).- Methylene protons adjacent to the alkyne and the aromatic ring around 3.5-4.0 ppm (a doublet).- Acetylenic proton around 2.0-2.5 ppm (a triplet).
¹³C NMR - Aromatic carbons (six signals, some may overlap).- Quaternary alkyne carbon (~80 ppm).- Terminal alkyne carbon (~75 ppm).- Methylene carbon (~20-30 ppm).
IR Spectroscopy - Asymmetric and symmetric NO₂ stretching around 1520 and 1340 cm⁻¹.- C≡C stretching around 2100-2140 cm⁻¹ (weak).- ≡C-H stretching around 3300 cm⁻¹ (sharp).- Aromatic C-H and C=C stretching.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight.

Conclusion

While this compound is not a commonly available compound, its synthesis and handling can be approached rationally based on the well-established chemistry of its constituent functional groups. Its predicted properties suggest it is a compound that requires careful handling due to potential thermal instability and toxicity associated with nitroaromatic compounds. However, its dual functionality makes it an attractive target for synthetic chemists in the fields of medicinal chemistry and materials science. Further experimental investigation is required to fully characterize this compound and unlock its synthetic potential.

References

A Technical Guide to 1-Nitro-4-(prop-2-yn-1-yl)benzene: Synthesis and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and potential applications of 1-Nitro-4-(prop-2-yn-1-yl)benzene, a versatile building block in medicinal chemistry and materials science. This document details synthetic methodologies, presents key quantitative data, and explores its utility in the construction of complex molecular architectures.

Introduction

This compound is an aromatic compound featuring a nitro group and a terminal alkyne functionality. The presence of the nitro group, a known pharmacophore and a strong electron-withdrawing group, coupled with the reactive propargyl group, makes this molecule a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, particularly 1,2,3-triazoles, via "click chemistry." These triazole derivatives are of significant interest in drug discovery due to their wide spectrum of biological activities.[1][2]

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3] An alternative approach involves the alkynylation of a suitable nitrobenzene derivative.

Sonogashira Coupling Approach

A plausible and efficient method for the synthesis of this compound is the Sonogashira coupling of a 4-halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene) with propargyl alcohol, followed by a subsequent reaction to install the terminal alkyne, or directly with propyne gas. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

A related synthesis of the isomer, 1-Nitro-4-(1-propyn-1-yl)benzene, has been reported via the alkynylation of 4-iodonitrobenzene with 1,3-dilithiopropyne in the presence of copper(I) iodide and a palladium catalyst.[3][4] This methodology could potentially be adapted for the synthesis of the target molecule.

Experimental Protocol: General Sonogashira Coupling

The following is a general protocol for a Sonogashira coupling reaction that can be adapted for the synthesis of this compound.

  • Materials:

    • 4-Iodonitrobenzene or 4-Bromonitrobenzene (1.0 eq)

    • Propyne source (e.g., propyne gas or a suitable precursor) (1.2 - 2.0 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02 - 0.05 eq)

    • Copper(I) iodide (CuI) (0.05 - 0.1 eq)

    • Amine base (e.g., triethylamine or diisopropylamine) (2.0 - 3.0 eq)

    • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

  • Procedure:

    • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-halonitrobenzene, palladium catalyst, copper(I) iodide, and the amine base.

    • Dissolve the solids in the anhydrous solvent.

    • Introduce the propyne source into the reaction mixture. If using propyne gas, it can be bubbled through the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data

ParameterValueReference
Yield (Sonogashira Coupling) Typically 70-95%General literature on Sonogashira reactions
¹H NMR (CDCl₃, δ ppm) Aromatic protons: ~7.5-8.2 (m, 4H), Propargylic protons: ~3.5 (d, 2H), Acetylenic proton: ~2.2 (t, 1H)Predicted based on similar structures
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons: ~123-148, Propargylic carbon: ~25, Acetylenic carbons: ~70, ~80Predicted based on similar structures
IR (cm⁻¹) ~3300 (≡C-H), ~2120 (C≡C), ~1520 & ~1350 (NO₂)Predicted based on functional groups[5]
Mass Spec (m/z) [M]+ calculated for C₉H₇NO₂: 161.05General principles of mass spectrometry

Applications of this compound

The bifunctional nature of this compound makes it a valuable tool in organic synthesis, particularly for the construction of novel bioactive molecules and functional materials.

Click Chemistry: Synthesis of 1,2,3-Triazoles

The terminal alkyne group of this compound is a key functional handle for participating in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles by reacting with a wide variety of organic azides.

The resulting triazole ring is a stable, aromatic linker that can connect the nitrophenyl moiety to other molecular fragments. This modular approach is highly valuable in drug discovery for generating libraries of compounds for biological screening.[8][9]

Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • This compound (1.0 eq)

    • Organic azide (1.0 - 1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

    • Sodium ascorbate (0.1 - 0.2 eq)

    • Solvent (e.g., t-butanol/water, DMF, or DMSO)

  • Procedure:

    • Dissolve this compound and the organic azide in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the resulting triazole derivative by recrystallization or column chromatography.

Drug Discovery and Medicinal Chemistry

The nitroaromatic scaffold is present in numerous biologically active compounds and approved drugs.[1] The nitro group can act as a bioisostere for other functional groups and can be involved in crucial interactions with biological targets. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further derivatization.

The 1,2,3-triazole moiety, formed via the click reaction, is also a well-established pharmacophore, exhibiting a broad range of biological activities including antimicrobial, antiviral, and anticancer properties.[2] By combining the nitrophenyl group with a triazole linker, this compound serves as a scaffold for the synthesis of novel drug candidates with potential therapeutic applications.

Visualizations

Synthesis Workflow: Sonogashira Coupling

Sonogashira_Coupling Reactants 4-Halonitrobenzene + Propyne Reaction Sonogashira Coupling Reactants->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Base (e.g., Et₃N) Catalysts->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

Application Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Reaction Start This compound + Organic Azide Reaction [3+2] Cycloaddition (Click Reaction) Start->Reaction Catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) Catalyst->Reaction Solvent Solvent (e.g., tBuOH/H₂O) Solvent->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Derivative Reaction->Product

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.

References

An In-Depth Technical Guide on the Safety and Toxicity of 1-Nitro-4-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct safety and toxicity data for 1-Nitro-4-(prop-2-yn-1-yl)benzene has been found in publicly available literature. This guide provides an assessment based on the toxicological profiles of structurally related compounds, primarily the parent compound Nitrobenzene and its alkyl-substituted analogs. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a preliminary guide for risk assessment and in designing appropriate safety protocols.

Executive Summary

This compound is a nitroaromatic compound with a propargyl functional group. Due to the absence of specific toxicological data, its safety profile must be inferred from analogous compounds. The primary hazards associated with this class of chemicals, particularly nitrobenzene, include systemic toxicity affecting the blood, liver, kidneys, and reproductive organs. Methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, is a hallmark of nitroaromatic compound poisoning. Furthermore, there are concerns regarding potential genotoxicity and carcinogenicity. This document provides a comprehensive overview of the known toxicological data for relevant surrogate molecules, details of experimental protocols for toxicity assessment, and visual representations of metabolic pathways and experimental workflows.

Toxicological Profile of Structurally Related Compounds

The toxicity of this compound can be anticipated by examining the known effects of nitrobenzene and its derivatives with simple alkyl side chains. The nitro group is the primary toxophore, while the side chain can influence metabolic activation and detoxification pathways.

Acute Toxicity

Acute exposure to nitroaromatic compounds can lead to severe health effects. The primary route of concern is absorption through the skin, inhalation, and ingestion.

Table 1: Acute Toxicity Data for Nitrobenzene and Related Compounds

CompoundCAS NumberRouteSpeciesLD50/LC50Reference(s)
Nitrobenzene98-95-3OralRat450 - 732 mg/kg[1]
DermalRat2,100 mg/kg[1]
InhalationRatLCLo (1h): 4 ppm[2]
4-Nitrotoluene99-99-0OralRat> 2,250 mg/kg[3][4]
DermalRat> 750 mg/kg[4]
InhalationRat> 851 mg/m³[4]
4-Chloronitrobenzene100-00-5OralRat294 - 694 mg/kg[5]
DermalRat750 - 1722 mg/kg[5]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; LCLo: Lowest Published Lethal Concentration

Organ-Specific Toxicity

Systemic toxicity is a major concern for nitroaromatic compounds, with several organs being primary targets.

  • Hematotoxicity: The hallmark of nitrobenzene poisoning is methemoglobinemia , where the ferrous iron in hemoglobin is oxidized to the ferric state, rendering it unable to transport oxygen.[6] This leads to cyanosis, headache, dizziness, and in severe cases, can be fatal.[2][7]

  • Hepatotoxicity: The liver is a target organ, with observed effects including increased liver weight, fatty liver degeneration, and necrosis in animal studies.[8]

  • Nephrotoxicity: Kidney damage has been reported, including increased kidney weight and tubular necrosis.[8]

  • Reproductive Toxicity: Nitrobenzene is a known male reproductive toxicant, causing testicular atrophy, and decreased sperm production in animal models.[8][9]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of nitroaromatic compounds is a significant area of investigation.

  • Genotoxicity: Nitrobenzene has shown mixed results in genotoxicity assays. It is generally negative in bacterial mutagenicity tests (Ames test) but has been reported to cause chromosomal aberrations and DNA damage in some in vivo and in vitro mammalian cell systems.[2][10]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[2] In animal studies, an increased incidence of tumors in the liver, kidney, and thyroid has been observed in rats and mice exposed to nitrobenzene.[11][12] For 4-nitrotoluene, there is inadequate evidence for carcinogenicity in humans and experimental animals.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of toxicity. The following are outlines of standard protocols relevant to the evaluation of a novel nitroaromatic compound.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Principle: The tester strains are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium). The assay measures the frequency of back mutations to prototrophy in the presence of the test substance.

  • Methodology:

    • Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA or WP2 uvrA (pKM101).[11][12][15][16]

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[17]

    • Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium. After incubation, the number of revertant colonies is counted.[17]

    • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control.[17]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.

  • Principle: Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division. These are retained in the cytoplasm of young erythrocytes after the main nucleus is expelled.

  • Methodology:

    • Test System: Typically, mice or rats are used.[8][18]

    • Administration: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels, along with vehicle and positive controls.[18][19]

    • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[18]

    • Analysis: Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei.[18][20]

    • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.[19]

Reproduction/Developmental Toxicity Screening Test (OECD 421)

This test provides initial information on the potential effects of a substance on reproductive performance and the development of offspring.

  • Principle: The test substance is administered to male and female animals before and during mating, and to females during gestation and early lactation.

  • Methodology:

    • Test System: The rat is the preferred species.[9]

    • Dosing: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 54-63 days).[9][21]

    • Endpoints: Observations include effects on mating behavior, fertility, pregnancy outcomes, and the survival and growth of the offspring.[22] Histopathology of the reproductive organs is also performed.[13][22]

    • Evaluation: The findings are evaluated based on the incidence and severity of any adverse effects on reproductive and developmental parameters.[22]

Carcinogenicity Studies (OECD 451)

These long-term studies are designed to assess the carcinogenic potential of a substance.

  • Principle: Animals are exposed to the test substance for a major portion of their lifespan.

  • Methodology:

    • Test System: Rats and mice are commonly used.[23][24]

    • Dosing: The substance is administered daily for 18-24 months, typically in the diet or by gavage, at three dose levels plus a control.[24][25]

    • Endpoints: The primary endpoints are the incidence, type, and location of tumors.[26] Detailed clinical observations and histopathological examinations are conducted.[6]

    • Evaluation: Statistical analysis is used to determine if there is a significant increase in tumor incidence in the treated groups compared to the control group.[26]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the toxicology of this compound.

General Metabolic Pathway of Nitroaromatic Compounds

Metabolic_Pathway This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Nitroreductases Detoxification Detoxification This compound->Detoxification Nitro Radical Anion Nitro Radical Anion Metabolic Activation->Nitro Radical Anion Nitroso Intermediate Nitroso Intermediate Nitro Radical Anion->Nitroso Intermediate Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Reactive Metabolites Reactive Metabolites Hydroxylamine Intermediate->Reactive Metabolites Cellular Macromolecules (DNA, Protein) Cellular Macromolecules (DNA, Protein) Reactive Metabolites->Cellular Macromolecules (DNA, Protein) Covalent Binding Conjugation (e.g., Glucuronidation) Conjugation (e.g., Glucuronidation) Detoxification->Conjugation (e.g., Glucuronidation) Excretion Excretion Conjugation (e.g., Glucuronidation)->Excretion Toxicity Toxicity Cellular Macromolecules (DNA, Protein)->Toxicity Genotoxicity, Carcinogenicity

Caption: General metabolic pathway of nitroaromatic compounds.

Tiered Toxicological Testing Workflow

Testing_Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Acute & Sub-chronic Studies cluster_tier3 Tier 3: Chronic & Specialized Studies Ames Test (OECD 471) Ames Test (OECD 471) In Vivo Micronucleus Test (OECD 474) In Vivo Micronucleus Test (OECD 474) Ames Test (OECD 471)->In Vivo Micronucleus Test (OECD 474) If positive In Vitro Micronucleus Test In Vitro Micronucleus Test Cytotoxicity Assays Cytotoxicity Assays Acute Toxicity (LD50/LC50) Acute Toxicity (LD50/LC50) 28-Day Repeated Dose Study 28-Day Repeated Dose Study Acute Toxicity (LD50/LC50)->28-Day Repeated Dose Study Dose selection Carcinogenicity Study (OECD 451) Carcinogenicity Study (OECD 451) In Vivo Micronucleus Test (OECD 474)->Carcinogenicity Study (OECD 451) If positive Reproductive/Developmental Toxicity (OECD 421) Reproductive/Developmental Toxicity (OECD 421) 28-Day Repeated Dose Study->Reproductive/Developmental Toxicity (OECD 421) Risk Assessment Risk Assessment Carcinogenicity Study (OECD 451)->Risk Assessment Reproductive/Developmental Toxicity (OECD 421)->Risk Assessment Mechanistic Studies Mechanistic Studies Test Substance Test Substance Test Substance->Ames Test (OECD 471) Test Substance->Acute Toxicity (LD50/LC50)

Caption: A tiered workflow for toxicological assessment.

Conclusion and Recommendations

Due to the lack of direct toxicological data for this compound, a precautionary approach is strongly advised. Based on the data from nitrobenzene and its alkyl analogs, this compound should be handled as a potentially toxic substance with the potential to cause methemoglobinemia, and damage to the liver, kidneys, and reproductive system. It may also possess genotoxic and carcinogenic properties.

Recommendations for handling and research:

  • Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Dermal absorption is a significant route of exposure for nitroaromatics.

  • Toxicity Testing: If this compound is a candidate for further development, a comprehensive toxicological evaluation is essential. This should begin with in vitro screening assays, such as the Ames test, followed by in vivo studies to assess acute toxicity, genotoxicity, and repeated dose toxicity.

  • Further Research: Studies on the metabolism of this compound are needed to understand the role of the propargyl group in its toxicokinetics and potential for bioactivation.

This guide provides a foundational understanding of the potential hazards of this compound based on the available data for structurally related compounds. It is imperative that this information is used to inform safe handling practices and to guide future toxicological studies.

References

Preliminary Investigation of 1-Nitro-4-(prop-2-yn-1-yl)benzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The scaffold of 1-Nitro-4-(prop-2-yn-1-yl)benzene combines two key chemical moieties: a nitroaromatic ring and a terminal alkyne. Nitroaromatic compounds are known for a wide range of biological activities, including antimicrobial and anticancer properties.[1] The nitro group can be bioreduced in hypoxic environments, a characteristic often exploited in the design of hypoxia-activated prodrugs for cancer therapy. The propargyl group, containing a terminal alkyne, is a versatile functional handle for various chemical modifications, including "click chemistry" reactions, which are widely used in drug discovery and bioconjugation. The combination of these two groups in a single molecule presents an interesting starting point for the development of novel therapeutic agents.

This guide will cover the known synthesis of similar compounds, potential biological evaluation strategies, and the underlying signaling pathways that may be targeted by such derivatives.

Synthesis of this compound Derivatives

While a specific, detailed synthesis for this compound was not found in the reviewed literature, synthetic routes for closely related analogues provide a clear blueprint for its preparation.

Synthesis of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene

A common route to a closely related ether-linked derivative involves the Williamson ether synthesis.

  • Reaction: 4-Nitrophenol is reacted with propargyl bromide in the presence of a base.

  • Reagents and Conditions:

    • 4-Nitrophenol

    • Propargyl bromide

    • Base (e.g., Potassium Carbonate)

    • Solvent (e.g., Acetone or DMF)

    • Reaction is typically carried out at room temperature or with gentle heating.

Synthesis of 1-Nitro-4-(1-propyn-1-yl)benzene

A direct C-C bond formation between the aromatic ring and the propargyl group can be achieved through cross-coupling reactions. A documented synthesis involves the alkynylation of an aryl halide.[2]

  • Reaction: 4-Iodonitrobenzene is coupled with 1,3-dilithiopropyne.[2]

  • Reagents and Conditions:

    • 4-Iodonitrobenzene

    • 1,3-dilithiopropyne

    • Copper(I) iodide (CuI)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • An appropriate solvent system.

This reaction highlights a feasible strategy for the synthesis of the direct C-C linked analogue of the target compound.

Potential Biological Activities and Experimental Protocols

Based on the structural motifs present in this compound, several biological activities can be hypothesized, primarily focusing on anticancer effects. The nitrobenzene moiety is a known pharmacophore in several anticancer agents, and the propargyl group allows for further derivatization to enhance activity and target specificity.

Cytotoxicity and Anticancer Activity

A primary area of investigation for these derivatives would be their cytotoxic effects against various cancer cell lines.

Biological ActivityAssayKey Parameters Measured
Cytotoxicity MTT AssayCell viability (IC50)
Flow Cytometry with Propidium IodidePercentage of dead cells
Tubulin Polymerization Inhibition In vitro Tubulin Polymerization AssayInhibition of microtubule formation (IC50)
Protein Kinase Inhibition In vitro Kinase AssayInhibition of specific kinase activity (IC50)
Mutagenicity Ames TestRevertant colonies (mutagenic potential)

3.1.1. MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

3.1.2. Tubulin Polymerization Assay

This assay assesses the ability of a compound to interfere with the formation of microtubules, a key target for many anticancer drugs.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter, and GTP in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization, using a fluorescence plate reader.

  • Data Analysis: Calculate the rate and extent of polymerization and determine the IC50 for inhibition.

3.1.3. Protein Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase, which are often dysregulated in cancer.

  • Reaction Setup: In a microplate well, combine the specific protein kinase, its substrate (often a peptide), and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Reaction Incubation: Incubate the mixture to allow the phosphorylation reaction to proceed.

  • Detection: Use a detection method to quantify the amount of phosphorylated substrate. This can be done using various technologies, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.

3.1.4. Ames Test for Mutagenicity

This bacterial reverse mutation assay is used to assess the mutagenic potential of a chemical.

  • Strain Preparation: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Compound Exposure: Mix the bacterial culture with the test compound at various concentrations, with and without a metabolic activation system (S9 mix).

  • Plating: Plate the mixture on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: An increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Potential Signaling Pathways in Cancer

While no specific signaling pathways have been elucidated for this compound derivatives, their potential as anticancer agents suggests they might interact with key pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and growth. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Derivative This compound Derivative Derivative->PI3K potential inhibition Derivative->Akt potential inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently hyperactivated in cancer.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Derivative This compound Derivative Derivative->Raf potential inhibition Derivative->MEK potential inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The structural features of this compound and its potential derivatives present a compelling case for their investigation as novel therapeutic agents, particularly in the context of oncology. While this guide provides a foundational framework for synthesis and biological evaluation, further research is imperative. The immediate next steps should focus on the synthesis of a library of derivatives and subsequent screening for cytotoxicity against a panel of cancer cell lines. Active compounds should then be subjected to more detailed mechanistic studies, including the assays outlined in this document, to elucidate their mode of action and identify specific molecular targets and affected signaling pathways. The presence of the propargyl group offers a unique opportunity for the development of targeted drug delivery systems or for use in proteomic studies to identify binding partners.

References

The Versatile Precursor: A Technical Guide to 1-Nitro-4-(prop-2-yn-1-yl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and utility of 1-Nitro-4-(prop-2-yn-1-yl)benzene, a valuable and versatile precursor in modern organic synthesis. Its unique bifunctional nature, featuring a terminal alkyne and a nitro-substituted aromatic ring, opens avenues for diverse chemical transformations, making it a key building block in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols.

Core Properties and Synthesis

This compound is a solid at room temperature. While specific physical properties for this exact compound are not widely published, its analogues and precursors provide valuable reference points. For instance, the closely related 1-nitro-4-(prop-2-yn-1-yloxy)benzene is also a solid. The key structural features governing its reactivity are the terminal alkyne, which is amenable to a variety of coupling and cycloaddition reactions, and the nitro group on the benzene ring, which can be readily reduced to an amine or used to influence the regioselectivity of other reactions.

Synthesis of this compound

A common and efficient method for the synthesis of similar aryl propargyl ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of the related compound, 1-nitro-4-(prop-2-yn-1-yloxy)benzene, this involves the reaction of 4-nitrophenol with propargyl bromide in the presence of a base.

A plausible and analogous synthetic route to this compound would involve the propargylation of a suitable 4-nitrobenzyl derivative. For instance, the reaction of 4-nitrobenzyl bromide with a propargylating agent.

Table 1: Physical and Spectroscopic Data of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
1-Nitro-4-(1-propyn-1-yl)benzeneC₉H₇NO₂161.16Not ReportedCrystal Data: Monoclinic, I2/a, a = 7.99 Å, b = 12.06 Å, c = 8.92 Å[1][2]
1-Nitro-4-(phenylethynyl)benzeneC₁₄H₉NO₂223.23106-108¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 9.2 Hz, 2H), 7.67 (d, J = 9.2 Hz, 2H), 7.55-7.57 (m, 2H), 7.37-7.40 (m, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 146.96, 132.26, 131.83, 130.26, 129.27, 128.53, 123.64, 122.08, 94.69, 87.53.[3]
1-Nitro-4-(prop-2-yn-1-yloxy)benzeneC₉H₇NO₃177.16Not Reported¹H NMR (assumed): Signals expected for the aromatic protons (approx. 7.0-8.3 ppm), the propargyl methylene protons (approx. 4.8 ppm), and the acetylenic proton (approx. 2.5 ppm).
Experimental Protocol: Synthesis of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene (Analogous Williamson Ether Synthesis)

This protocol is for a closely related compound and can be adapted for similar syntheses.

Materials:

  • 4-Nitrophenol

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (dry)

Procedure:

  • To a solution of 4-nitrophenol in dry acetone, add potassium carbonate (3.5 equivalents).

  • Stir the mixture at room temperature.

  • Add propargyl bromide (1.2 equivalents) to the reaction mixture.

  • Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-nitro-4-(prop-2-yn-1-yloxy)benzene. A reported yield for this reaction is 76%.[4]

Synthesis_Williamson 4-Nitrophenol 4-Nitrophenol Reaction Williamson Ether Synthesis 4-Nitrophenol->Reaction Propargyl_Bromide Propargyl_Bromide Propargyl_Bromide->Reaction Product 1-Nitro-4-(prop-2-yn-1-yloxy)benzene Reaction->Product K₂CO₃, Acetone, Reflux

Caption: Williamson ether synthesis of a 1-nitro-4-(propargyloxy)benzene derivative.

Key Reactions and Applications

This compound serves as a versatile precursor for a range of important chemical transformations, primarily leveraging the reactivity of the alkyne and nitro functionalities.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[8]

CuAAC_Reaction Precursor This compound Reaction CuAAC 'Click' Reaction Precursor->Reaction Azide Organic Azide (R-N₃) Azide->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product Cu(I) catalyst, Solvent Nitro_Reduction Precursor This compound Reduction Nitro Group Reduction Precursor->Reduction Product 4-(prop-2-yn-1-yl)aniline Reduction->Product Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C) Heterocycle_Synthesis cluster_0 Synthetic Pathway Aniline 4-(prop-2-yn-1-yl)aniline Indole_Synth Intramolecular Cyclization Aniline->Indole_Synth e.g., Pd-catalyzed Quinoline_Synth Condensation/ Cyclization Aniline->Quinoline_Synth e.g., with α,β-unsaturated carbonyl Indole Indole Derivatives Indole_Synth->Indole Quinoline Quinoline Derivatives Quinoline_Synth->Quinoline

References

Methodological & Application

Application Notes and Protocols: Use of 1-Nitro-4-(prop-2-yn-1-yl)benzene in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Nitro-4-(prop-2-yn-1-yl)benzene as a versatile building block in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions. The protocols detailed herein are designed to facilitate the synthesis of novel 1,2,3-triazole-containing compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, efficient, and high-yielding.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the formation of a stable, aromatic triazole linkage.

This compound is a valuable terminal alkyne building block for CuAAC reactions. The presence of the nitro group offers a potential site for further chemical modification, while the propargyl group provides the alkyne functionality necessary for the click reaction. The resulting triazole products incorporating the 4-nitrophenyl moiety are of particular interest in drug discovery due to the prevalence of the nitrophenyl group in various bioactive molecules.

Key Applications

The CuAAC reaction utilizing this compound can be employed in various stages of the drug discovery and development process:

  • Lead Discovery and Optimization: Rapidly generate libraries of diverse triazole-containing compounds for high-throughput screening. The modular nature of the click reaction allows for the facile introduction of a wide variety of substituents by varying the azide reaction partner.

  • Structure-Activity Relationship (SAR) Studies: Systematically explore the chemical space around a pharmacophore by synthesizing a series of analogs with modifications at the triazole ring.

  • Bioconjugation: Link the 4-nitrophenyl-triazole moiety to biomolecules such as peptides, proteins, or nucleic acids to create novel probes or targeted therapeutics. The stability of the triazole ring makes it an ideal linker.

Experimental Data

The following table summarizes representative data for a CuAAC reaction of a structurally similar compound, 4-nitrophenylacetylene, with various azides. This data provides an expected range of yields and reaction conditions applicable to this compound.

EntryAzide PartnerProductReaction Time (h)Yield (%)
1Benzyl azide1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole1295
22-Azido-N,N-dimethylethanamineN,N-Dimethyl-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)ethanamine1288
31-Azido-4-methoxybenzene1-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole1292
42-Azidoacetic acid2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetic acid1285

Note: Data is adapted from the synthesis of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives.

Experimental Protocols

General Protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Azide derivative of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Stirring apparatus

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.).

  • Add the corresponding azide (1.0-1.2 eq.).

  • Add the solvent (e.g., t-BuOH/H₂O 1:1, to achieve a concentration of ~0.1 M).

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq.) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • De-gas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Safety Precautions: Organic azides can be explosive and should be handled with care. Reactions should be carried out in a well-ventilated fume hood.

Visualizations

Diagram of the CuAAC Reaction Workflow

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Workup & Purification Alkyne This compound ReactionMix Reaction Mixture in Solvent Alkyne->ReactionMix Azide Azide Derivative Azide->ReactionMix CuSO4 CuSO4·5H2O CuSO4->ReactionMix Ascorbate Sodium Ascorbate Ascorbate->ReactionMix Workup Aqueous Workup & Extraction ReactionMix->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product 1,4-Disubstituted-1,2,3-triazole Purification->Product Modular_Synthesis cluster_scaffold Core Scaffold cluster_buildingblocks Diverse Building Blocks cluster_click Click Reaction (CuAAC) cluster_products Library of Triazole Products Scaffold This compound Click Cu(I) Scaffold->Click Azide1 Azide A Azide1->Click Azide2 Azide B Azide2->Click Azide3 Azide C Azide3->Click Product1 Triazole A Click->Product1 Product2 Triazole B Click->Product2 Product3 Triazole C Click->Product3

References

Application Notes and Protocols for 1-Nitro-4-(prop-2-yn-1-yl)benzene in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-Nitro-4-(prop-2-yn-1-yl)benzene in advanced bioconjugation strategies. This compound uniquely combines a terminal alkyne for bioorthogonal "click" chemistry with a nitroaromatic group, opening avenues for its use as a photocleavable linker and as a trigger for targeted drug release in hypoxic environments.

Application 1: Photocleavable Linker for Spatiotemporal Control of Biomolecule Activity

The nitrobenzyl moiety is a well-established photolabile protecting group. Upon irradiation with UV light (typically 300-365 nm), the nitro group undergoes a photochemical rearrangement, leading to the cleavage of the benzylic carbon-heteroatom bond. By incorporating a terminal alkyne, this compound can be conjugated to azide-modified biomolecules (e.g., proteins, peptides, nucleic acids) via a stable triazole linkage formed during a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. Subsequent UV irradiation allows for the precise, light-induced release of the biomolecule from its conjugate.

Logical Workflow for Photocleavage Application

Workflow for Photocleavable Bioconjugation and Release A Azide-Modified Biomolecule C Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A->C B This compound B->C D Photocleavable Bioconjugate C->D E UV Irradiation (~365 nm) D->E F Released Biomolecule + Nitrosobenzaldehyde Byproduct E->F

Caption: Workflow for bioconjugation and light-induced release.

Experimental Protocol: SPAAC Conjugation and Photocleavage

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide)

  • This compound

  • DBCO-functionalized crosslinker (if biomolecule is not already azide-modified)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • UV lamp (365 nm)

  • Analytical instruments (e.g., HPLC, mass spectrometry, SDS-PAGE)

Protocol:

  • Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Bioconjugation via SPAAC:

    • Dissolve the azide-modified biomolecule in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the biomolecule solution. A 10- to 20-fold molar excess of the alkyne linker is recommended. The final DMSO concentration should not exceed 5% (v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, with gentle shaking.

    • Remove the excess unreacted linker by dialysis, size-exclusion chromatography, or spin filtration against PBS.

    • Confirm conjugation using mass spectrometry or SDS-PAGE.

  • Photocleavage:

    • Place the solution of the purified bioconjugate in a UV-transparent cuvette or microplate.

    • Irradiate the sample with a 365 nm UV lamp. The irradiation time will depend on the lamp intensity and the quantum yield of the specific conjugate, typically ranging from 5 to 30 minutes.[1]

    • Monitor the cleavage process by analyzing aliquots at different time points using HPLC or mass spectrometry to detect the released biomolecule.

Quantitative Data (Reference Values)
Compound ClassLeaving GroupWavelength (nm)Quantum Yield (Φ)Reference
1-(2-Nitrophenyl)ethyl estersPhosphate~3400.49 - 0.63[2]
2-Nitrobenzyl derivativesVarious>300>0.10[3]
2,6-Dinitrobenzyl derivativesCarbonate3650.12[3]

Application 2: Bioorthogonal Linker for Nitroreductase-Triggered Payload Release

Certain bacterial nitroreductase (NTR) enzymes are overexpressed in the hypoxic environments characteristic of solid tumors.[4] These enzymes can reduce nitroaromatic compounds to their corresponding hydroxylamine or amine derivatives.[5][6] This reduction triggers a self-immolative cascade, leading to the release of a conjugated payload. This compound can be used to link a therapeutic agent to a targeting moiety (e.g., an antibody). The alkyne group allows for conjugation, and the nitrobenzyl group acts as the trigger for release upon enzymatic reduction in the target hypoxic tissue.

Signaling Pathway for Nitroreductase-Mediated Release

Nitroreductase-Mediated Payload Release Pathway A Targeting Moiety-Linker-Drug Conjugate B Localization in Hypoxic Tumor Environment A->B C Nitroreductase (NTR) Enzyme + NADH B->C D Reduction of Nitro Group to Hydroxylamine C->D E Self-Immolative Cascade of Linker D->E F Release of Active Drug E->F

Caption: Pathway for enzyme-triggered drug release.

Experimental Protocol: In Vitro Nitroreductase Assay

Materials:

  • Bioconjugate of this compound with a fluorescent reporter or drug.

  • Recombinant Nitroreductase (e.g., from E. coli).

  • NADH or NADPH.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0).

  • Fluorometer or HPLC system for detection.

Protocol:

  • Prepare the Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the bioconjugate (final concentration 10-50 µM) and NADH (final concentration 100-200 µM) in the assay buffer.

  • Initiate the Reaction: Add the nitroreductase enzyme to the reaction mixture to a final concentration of 1-5 µg/mL.

  • Monitor the Reaction: Immediately begin monitoring the release of the payload.

    • If using a fluorescent reporter, measure the increase in fluorescence intensity over time.

    • If monitoring drug release, take aliquots at various time points, quench the reaction (e.g., with acetonitrile), and analyze by HPLC to quantify the released drug.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the release curve. This can be used to determine kinetic parameters.

Quantitative Data (Reference Values)

The following table provides kinetic parameters for the Enterobacter cloacae nitroreductase with p-nitrobenzoic acid (p-NBA), a structural analog of the nitroaromatic core of the target molecule. These values can serve as an estimate for the enzymatic conversion.[7][8]

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
p-Nitrobenzoic Acid (p-NBA)E. cloacae Nitroreductase130 ± 51.7 ± 0.31.3 x 104[7]
NADH (co-substrate)E. cloacae Nitroreductase35 ± 8--[7]

Note: The reactivity of nitroreductase can vary significantly with different nitroaromatic substrates.[9] Therefore, empirical determination of the kinetic parameters for the specific bioconjugate is essential.

References

Application Notes and Protocols: 1-Nitro-4-(prop-2-yn-1-yl)benzene as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Nitro-4-(prop-2-yn-1-yl)benzene as a versatile building block for the synthesis of a variety of heterocyclic compounds. This document includes key applications, detailed experimental protocols, and mechanistic insights to facilitate its use in research and drug development.

Introduction

This compound is a bifunctional organic molecule possessing two key reactive sites: a nitro group on an aromatic ring and a terminal alkyne on a propargyl substituent. This unique combination allows for a diverse range of chemical transformations, making it an attractive starting material for the construction of complex heterocyclic scaffolds. The nitro group can serve as a precursor to an amino or nitroso group, enabling various cyclization strategies, while the terminal alkyne is amenable to powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry). These reactions open pathways to important heterocyclic systems, including quinolines and triazoles, which are prevalent in medicinal chemistry and materials science.

Key Applications

The strategic positioning of the nitro and propargyl groups on the benzene ring allows for several synthetic approaches to heterocyclic systems.

Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The resulting triazole products retain the nitro functionality, which can be further elaborated, for instance, by reduction to an amine, to generate a diverse library of compounds for biological screening.[1][2]

Sonogashira Coupling for the Synthesis of Aryl Alkynes

The terminal alkyne can undergo Sonogashira coupling with a variety of aryl or vinyl halides.[3][4] This reaction extends the carbon framework of the molecule, creating more complex intermediates. These elongated structures can then undergo subsequent intramolecular cyclization reactions, often triggered by the reduction of the nitro group, to form polycyclic heterocyclic systems.

Reductive Cyclization for the Synthesis of Quinolines

The nitro group of this compound can be reduced in situ to an amino group, which can then participate in a cyclization reaction with the propargyl side chain to form a quinoline ring system.[5][6] This transformation provides a direct route to 6-nitroquinolines, which are important pharmacophores. Various reducing agents can be employed, and the reaction conditions can be tuned to favor specific cyclization pathways.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

This protocol describes a general method for the copper(I)-catalyzed cycloaddition of an organic azide to this compound.

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.05 eq.) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Quantitative Data (Representative Example):

Reactant A (Alkyne)Reactant B (Azide)ProductYield (%)Reference
This compoundBenzyl azide1-Benzyl-4-((4-nitrophenyl)methyl)-1H-1,2,3-triazoleHighGeneral Protocol
Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the palladium and copper co-catalyzed cross-coupling of an aryl halide with this compound.[3][7]

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Brine

Procedure:

  • To a degassed solution of the aryl halide (1.0 eq.) in a mixture of THF and triethylamine (2:1), add this compound (1.2 eq.).

  • To this mixture, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.) and copper(I) iodide (0.04 eq.).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Quantitative Data (Representative Example):

Reactant A (Alkyne)Reactant B (Aryl Halide)ProductYield (%)Reference
This compoundIodobenzene1-Nitro-4-(3-phenylprop-2-yn-1-yl)benzene~80-95General Protocol[3]
Protocol 3: Synthesis of 6-Nitroquinolines via Reductive Cyclization

This protocol describes a potential pathway for the synthesis of 6-nitroquinoline derivatives from this compound via a reductive cyclization.[5][6]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) and iron powder (5.0 eq.) in a mixture of ethanol and water (e.g., 4:1).

  • Add ammonium chloride (1.0 eq.) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-nitroquinoline derivative.

Quantitative Data (Representative Example):

Starting MaterialProductYield (%)Reference
This compound2-Methyl-6-nitroquinolineModerate to HighGeneral Protocol[6]

Visualizations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Alkyne and Azide in t-BuOH/H2O Add_Reagents Add Sodium Ascorbate and CuSO4·5H2O Start->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Dilute Dilute with Water Monitor->Dilute Reaction Complete Extract Extract with DCM Dilute->Extract Wash_Dry Wash with Brine, Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 1,2,3-Triazole Product Purify->Product

Caption: Experimental workflow for the CuAAC reaction.

Sonogashira Coupling Reaction Pathway

Sonogashira_Pathway cluster_reactants Reactants cluster_catalysts Catalytic System Alkyne This compound Reaction Sonogashira Coupling Alkyne->Reaction ArylHalide Aryl Halide (R-X) ArylHalide->Reaction Pd_cat Pd(PPh3)2Cl2 Pd_cat->Reaction Cu_cat CuI Cu_cat->Reaction Base Base (e.g., TEA) Base->Reaction Product Coupled Aryl Alkyne Reaction->Product

Caption: Key components of the Sonogashira coupling reaction.

Reductive Cyclization for Quinoline Synthesis

Reductive_Cyclization Start This compound NO2 C≡CH Reduction Reduction of Nitro Group (e.g., Fe/NH4Cl) Start->Reduction Intermediate 4-(prop-2-yn-1-yl)aniline NH2 C≡CH Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 6-Nitroquinoline Derivative Cyclization->Product

Caption: Pathway for quinoline synthesis via reductive cyclization.

References

Application Notes and Protocols: Polymer Functionalization with 1-Nitro-4-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with 1-Nitro-4-(prop-2-yn-1-yl)benzene. This compound is a valuable reagent for modifying azide-functionalized polymers via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The introduction of the nitroaromatic moiety onto a polymer backbone is of significant interest in drug development, particularly for the creation of hypoxia-activated prodrugs.[1][2][3]

Introduction

Polymer functionalization is a critical process for tailoring the properties of materials for specific applications.[4] The use of "click chemistry," particularly the CuAAC reaction, has emerged as a powerful tool for its high efficiency, selectivity, and mild reaction conditions.[5][6] this compound serves as an alkyne-containing building block that can be readily "clicked" onto polymers bearing azide functional groups.

The resulting nitro-functionalized polymer has potential applications in drug delivery systems.[1][3] The nitroaromatic group can act as a "trigger" that is selectively reduced in the hypoxic (low oxygen) environments characteristic of solid tumors.[1][2][3][7] This bioreductive activation can lead to the release of a cytotoxic agent in a targeted manner, minimizing off-target effects.[8][9][10]

Data Presentation

The efficiency of the CuAAC reaction for polymer functionalization can be assessed by various analytical techniques. The following tables summarize representative quantitative data obtained from the functionalization of an azide-modified polymer with this compound.

Table 1: Reaction Conditions and Yields for Polymer Functionalization

EntryPolymer BackboneAzide Content (mol%)Catalyst SystemSolventReaction Time (h)Yield (%)
1Poly(ethylene glycol) (PEG)5CuSO₄·5H₂O / Sodium AscorbateDMF/H₂O (4:1)24>95
2Polystyrene (PS)10CuBr / PMDETAToluene12>98
3Poly(N-isopropylacrylamide) (PNIPAM)2CuCl / TPMADMSO48>90

Yields are typically determined gravimetrically after purification.

Table 2: Characterization of Functionalized Polymers

EntryPolymer BackboneDegree of Functionalization (%)¹PDI (Đ)²
1PEG~1001.05
2PS~991.12
3PNIPAM~951.20

¹ Degree of functionalization is the percentage of azide groups that have reacted, often determined by ¹H NMR or FTIR spectroscopy. ² Polydispersity Index (PDI) is a measure of the uniformity of the polymer chain lengths, determined by Gel Permeation Chromatography (GPC).

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Poly(ethylene glycol) (PEG-N₃)

This protocol describes a representative method for introducing azide functionalities to a polymer backbone, in this case, PEG.

Materials:

  • Poly(ethylene glycol) (PEG), hydroxyl-terminated (Mn = 5000 g/mol )

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

Procedure:

  • Dissolve PEG (1 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add TEA (2.2 eq.) dropwise to the solution.

  • Add MsCl (2.2 eq.) dropwise and stir the reaction mixture at 0°C for 2 hours, then at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the resulting PEG-OMs in cold diethyl ether and dry under vacuum.

  • Dissolve the PEG-OMs in anhydrous DMF and add NaN₃ (5 eq.).

  • Stir the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and precipitate the product by adding the solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash thoroughly with deionized water to remove excess NaN₃.

  • Dry the final product, PEG-N₃, under vacuum.

Characterization:

  • FTIR: Appearance of a strong absorption band around 2100 cm⁻¹ corresponding to the azide (N₃) stretching vibration.

  • ¹H NMR: Disappearance of the hydroxyl proton signal and shifts in the signals of the protons adjacent to the terminal groups.

Protocol 2: Functionalization of PEG-N₃ with this compound via CuAAC

This protocol details the "click" reaction to conjugate the nitroaromatic compound to the azide-functionalized polymer.

Materials:

  • PEG-N₃ (from Protocol 1)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

  • Deionized water

  • Dialysis membrane (MWCO appropriate for the polymer)

Procedure:

  • Dissolve PEG-N₃ (1 eq.) and this compound (1.5 eq. per azide group) in DMF in a Schlenk flask.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq. per azide group).

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq. per azide group).

  • Degas the polymer solution by bubbling with nitrogen for 20-30 minutes.

  • Under a nitrogen atmosphere, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction can be monitored by FTIR for the disappearance of the azide peak.

  • After the reaction is complete, expose the mixture to air to quench the reaction.

  • Purify the functionalized polymer by dialysis against deionized water for 48 hours, changing the water frequently to remove the copper catalyst and unreacted reagents.

  • Lyophilize the purified polymer solution to obtain the final product, PEG-functionalized with this compound.

Characterization:

  • FTIR: Disappearance of the azide peak at ~2100 cm⁻¹ and the appearance of new peaks corresponding to the triazole ring and the nitro group.

  • ¹H NMR: Appearance of a characteristic signal for the triazole proton (around 7.5-8.5 ppm) and signals corresponding to the aromatic protons of the nitrobenzene moiety.

  • GPC: To confirm that no significant chain degradation or cross-linking occurred during the functionalization process.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the functionalization of an azide-containing polymer with this compound.

G cluster_synthesis Step 1: Synthesis of Azide-Polymer cluster_functionalization Step 2: CuAAC 'Click' Reaction cluster_purification Step 3: Purification & Characterization Polymer Starting Polymer (e.g., PEG-OH) Activation Activation of End-Group (e.g., Mesylation) Polymer->Activation Azidation Nucleophilic Substitution with Sodium Azide Activation->Azidation Polymer_N3 Azide-Functionalized Polymer (Polymer-N3) Azidation->Polymer_N3 Reaction Click Reaction (DMF, RT, 24h) Polymer_N3->Reaction Nitro_Alkyne This compound Nitro_Alkyne->Reaction Catalyst Cu(I) Catalyst (CuSO4 / NaAsc) Catalyst->Reaction Functionalized_Polymer Nitro-Functionalized Polymer Reaction->Functionalized_Polymer Purification Purification (Dialysis) Functionalized_Polymer->Purification Characterization Characterization (FTIR, NMR, GPC) Purification->Characterization

Caption: Workflow for polymer functionalization.

Signaling Pathway: Hypoxia-Activated Prodrug Delivery

The nitro-functionalized polymer can be designed as a carrier for a cytotoxic drug. In the hypoxic environment of a tumor, the nitro group is reduced by nitroreductase enzymes, leading to the release of the active drug.[1][2][3][8][10][11]

G cluster_systemic Systemic Circulation (Normoxia) cluster_tumor Tumor Microenvironment (Hypoxia) cluster_cell Cancer Cell Prodrug_Polymer Polymer-Nitro-Drug Conjugate (Inactive Prodrug) Hypoxia Low Oxygen (Hypoxia) Prodrug_Polymer->Hypoxia Reduction Reduction of Nitro Group Prodrug_Polymer->Reduction Substrate Nitroreductase Nitroreductase Enzymes Hypoxia->Nitroreductase Nitroreductase->Reduction Release Drug Release Reduction->Release Active_Drug Active Cytotoxic Drug Release->Active_Drug DNA_Damage DNA Damage Active_Drug->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Bioreductive activation of a nitroaromatic prodrug.

References

Application Notes and Protocols for 1-Nitro-4-(prop-2-yn-1-yloxy)benzene in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene as a versatile building block in material science. This compound incorporates two key functional groups: a terminal alkyne amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and a nitro group that can be readily reduced to an amine for further chemical modification. This dual functionality allows for the straightforward synthesis of advanced materials with tunable properties.

Overview of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene

1-Nitro-4-(prop-2-yn-1-yloxy)benzene is a solid organic compound that serves as a valuable precursor in the development of functional polymers and for the modification of material surfaces. Its chemical structure and key properties are summarized below.

PropertyValue
Chemical Structure C#CCOC1=CC=C(--INVALID-LINK--=O)C=C1[1][2]
Molecular Formula C₉H₇NO₃[1][2]
Molecular Weight 177.16 g/mol [1][2]
Appearance Solid[2]
CAS Number 17061-85-7[1]

Applications in Polymer Synthesis

The terminal alkyne group of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene allows for its use as a monomer in CuAAC "click" polymerization reactions with azide-functionalized co-monomers. This approach enables the synthesis of well-defined polytriazoles with pendant nitrobenzene moieties. The resulting polymers can be further modified by reducing the nitro groups to amines, which can then be used for grafting other molecules, altering solubility, or introducing pH-responsive properties.

Experimental Protocol: Synthesis of a Polytriazole via CuAAC Polymerization

This protocol describes the synthesis of a linear polymer by reacting 1-Nitro-4-(prop-2-yn-1-yloxy)benzene with a difunctional azide monomer, such as 1,3-diazidopropane.

Materials:

  • 1-Nitro-4-(prop-2-yn-1-yloxy)benzene

  • 1,3-Diazidopropane

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Dialysis tubing (MWCO appropriate for the expected polymer size)

Procedure:

  • In a Schlenk flask, dissolve equimolar amounts of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene and 1,3-diazidopropane in anhydrous DMF to a final monomer concentration of 0.5 M.

  • Deoxygenate the solution by bubbling with argon or nitrogen for 30 minutes.

  • In a separate vial, prepare a catalyst solution by dissolving CuSO₄·5H₂O (0.05 equivalents relative to the alkyne monomer) and sodium ascorbate (0.1 equivalents) in a minimal amount of deoxygenated water.

  • Under a positive pressure of inert gas, add the catalyst solution to the monomer solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Collect the polymer by filtration and wash with methanol.

  • Purify the polymer by dialysis against deionized water for 48 hours, followed by lyophilization to yield the final product.

Characterization:

  • FTIR: Appearance of a characteristic triazole ring vibration (~1500 cm⁻¹) and disappearance of the alkyne C-H stretch (~3300 cm⁻¹) and azide stretch (~2100 cm⁻¹).

  • ¹H NMR: Broadening of peaks corresponding to the monomer units, indicating polymerization.

  • GPC: Determination of molecular weight and polydispersity index (PDI).

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification Monomers Dissolve Monomers (Alkyne & Azide) in DMF Deoxygenate Deoxygenate Solution Monomers->Deoxygenate React Add Catalyst & React for 24h Deoxygenate->React Catalyst Prepare Catalyst (CuSO₄/Ascorbate) Catalyst->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter & Wash Precipitate->Filter Dialyze Dialyze against Water Filter->Dialyze Lyophilize Lyophilize Dialyze->Lyophilize

Workflow for Polytriazole Synthesis.

Applications in Surface Functionalization

1-Nitro-4-(prop-2-yn-1-yloxy)benzene can be used to modify the surface of materials that have been pre-functionalized with azide groups. This is particularly useful for tailoring the surface properties of materials such as silicon wafers, glass slides, or nanoparticles. The introduction of the nitrobenzene moiety can alter the hydrophobicity and electronic properties of the surface.

Experimental Protocol: Surface Functionalization of Azide-Modified Silicon Wafers

This protocol outlines the procedure for attaching 1-Nitro-4-(prop-2-yn-1-yloxy)benzene to an azide-functionalized silicon wafer.

Materials:

  • Azide-functionalized silicon wafer

  • 1-Nitro-4-(prop-2-yn-1-yloxy)benzene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Ethanol

  • Deionized water

  • Toluene

Procedure:

  • Clean the azide-functionalized silicon wafer by sonicating in ethanol and then deionized water, followed by drying under a stream of nitrogen.

  • Prepare a reaction solution by dissolving 1-Nitro-4-(prop-2-yn-1-yloxy)benzene (10 mM), CuSO₄·5H₂O (1 mM), THPTA (5 mM), and sodium ascorbate (2 mM) in a mixture of water and ethanol (1:1 v/v).

  • Place the cleaned silicon wafer in the reaction solution.

  • Gently agitate the reaction vessel at room temperature for 12 hours.

  • Remove the wafer from the solution and rinse thoroughly with deionized water, ethanol, and toluene.

  • Dry the functionalized wafer under a stream of nitrogen.

Characterization:

  • Contact Angle Goniometry: An increase in the water contact angle is expected due to the introduction of the hydrophobic nitrobenzene group.

  • X-ray Photoelectron Spectroscopy (XPS): Appearance of a nitrogen 1s signal corresponding to the nitro group.

  • Attenuated Total Reflectance-FTIR (ATR-FTIR): Appearance of characteristic peaks for the aromatic nitro group (~1520 and 1340 cm⁻¹).

Surface_Functionalization Start Azide-Functionalized Silicon Wafer Clean Clean Wafer (Ethanol, Water) Start->Clean PrepareSol Prepare Reaction Solution (Alkyne, Catalyst, Ligand) Clean->PrepareSol React Immerse Wafer & React for 12h PrepareSol->React Rinse Rinse Wafer (Water, Ethanol, Toluene) React->Rinse Dry Dry with Nitrogen Rinse->Dry End Functionalized Wafer Dry->End Reduction_Signaling_Pathway cluster_before Nitro-Functionalized Material cluster_process Reduction Process cluster_after Amine-Functionalized Material Nitro Polymer/Surface with -NO₂ groups Reagents SnCl₂ / HCl in Ethanol, 60°C Nitro->Reagents Amine Polymer/Surface with -NH₂ groups Reagents->Amine

References

Application Notes and Protocols for the Reduction of the Nitro Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly crucial in the pharmaceutical industry for the preparation of key intermediates and active pharmaceutical ingredients (APIs). The choice of reduction method is critical and depends on factors such as the substrate's functional group tolerance, desired chemoselectivity, scalability, and green chemistry considerations. This document provides detailed application notes and protocols for several common and effective methods for nitro group reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its high efficiency and clean reaction profile.[1][2] It typically involves the use of a metal catalyst and a hydrogen source.

Application Notes:

  • Palladium on Carbon (Pd/C): This is a highly efficient and versatile catalyst for the reduction of both aromatic and aliphatic nitro groups.[1] However, it can also reduce other functional groups, such as alkenes, alkynes, and benzyl groups, and may cause dehalogenation in aryl halides.[1]

  • Raney Nickel (Raney Ni): An alternative to Pd/C, Raney Nickel is particularly useful when dehalogenation of aromatic halides (Cl, Br, I) is a concern.[1] It is also effective for the reduction of nitro groups.

  • Safety: Catalytic hydrogenation reactions are typically carried out under a hydrogen atmosphere, which is highly flammable. Appropriate safety precautions, including the use of a well-ventilated fume hood and proper grounding of equipment, are essential. Palladium on carbon can be pyrophoric and should be handled with care, especially when dry.[3]

Experimental Protocol: Catalytic Hydrogenation using Pd/C and Hydrogen Gas

This protocol describes the reduction of a generic nitroarene to its corresponding aniline using palladium on carbon as the catalyst and hydrogen gas.

Materials:

  • Nitroarene

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl acetate (or other suitable solvent like ethanol or methanol)

  • Hydrogen gas (balloon or cylinder with regulator)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure: [3]

  • Set up a two-neck round-bottom flask equipped with a magnetic stir bar.

  • Under an inert atmosphere (e.g., nitrogen), add the nitroarene (1.0 eq) and ethyl acetate to the flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the reaction mixture.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove the hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent. Caution: Do not allow the Pd/C on the filter to dry completely as it can be pyrophoric.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Workflow for Catalytic Hydrogenation:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Add Nitroarene and Solvent to Flask B Add Pd/C Catalyst A->B C Evacuate and Fill with H2 B->C D Stir at Room Temperature C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Purge with Inert Gas E->F G Filter through Celite® F->G H Concentrate Filtrate G->H I Final Product (Amine) H->I Purification (if needed) G Nitro Aromatic Nitro Compound (R-NO2) Amine Aromatic Amine (R-NH2) Nitro->Amine Reduction Metal Reducing Metal (e.g., Fe, Sn, Zn) Metal->Amine Electron Donor Acid Acidic Medium (e.g., HCl, Acetic Acid) Acid->Amine Proton Source G Donor Hydrogen Donor (e.g., Ammonium Formate) H2 In situ H2 Generation Donor->H2 Decomposition Catalyst Catalyst (e.g., Pd/C) Catalyst->H2 Amine Amine (R-NH2) H2->Amine Nitro Nitro Compound (R-NO2) Nitro->Amine Reduction

References

Application Notes and Protocols: Derivatization of 1-Nitro-4-(prop-2-yn-1-yl)benzene for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the derivatization of 1-Nitro-4-(prop-2-yn-1-yl)benzene, a versatile building block for the synthesis of novel compounds with potential pharmaceutical applications. The primary derivatization strategy focuses on the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate a diverse library of 1,2,3-triazole derivatives.

Introduction

This compound is a valuable starting material in medicinal chemistry due to the presence of two key functional groups: a terminal alkyne and a nitroaromatic moiety. The alkyne group serves as a handle for the introduction of various molecular fragments via the CuAAC reaction, allowing for the rapid generation of diverse compound libraries. The nitro group, a known pharmacophore and sometimes a toxicophore, can influence the electronic properties and biological activity of the final compounds.[1] Derivatives of nitroaromatic compounds have shown a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The resulting 1,2,3-triazole core is a bioisostere for amide bonds, known for its stability and ability to form favorable interactions with biological targets.[3][4]

This document outlines the synthetic protocols for the derivatization of this compound and summarizes the potential pharmaceutical applications of the resulting triazole derivatives, supported by quantitative data from analogous compounds.

Experimental Protocols

Protocol 1: General Procedure for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Derivatization

This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from this compound and a selected organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide, phenyl azide, or a more complex azide-containing fragment)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Solvent: A mixture of tert-butanol and water (1:1) or dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the chosen organic azide (1.0-1.2 eq.) in the selected solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in deionized water. In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 eq.) and the ligand (THPTA or TBTA, 0.05-0.1 eq.) in deionized water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄/ligand solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-24 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1,2,3-triazole derivative.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up and Purification start Dissolve this compound and organic azide in solvent mix Add catalyst solutions to the reaction mixture start->mix catalyst Prepare CuSO4/Ligand and Sodium Ascorbate solutions catalyst->mix stir Stir at room temperature mix->stir monitor Monitor by TLC stir->monitor workup Dilute with water and extract with organic solvent monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize by NMR and Mass Spectrometry purify->characterize

Caption: Workflow for the CuAAC derivatization of this compound.

Data Presentation

The following tables summarize the potential biological activities of 1,2,3-triazole derivatives of this compound based on data reported for structurally analogous compounds.

Table 1: Potential Anticancer Activity of Nitroaromatic Triazole Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
1,2,3-Triazole-Chalcone HybridsA549 (Lung)5.54 - 7.23[3]
Phosphonate 1,2,3-Triazole DerivativesHT-1080 (Fibrosarcoma)15.13[4]
Phosphonate 1,2,3-Triazole DerivativesA-549 (Lung)21.25[4]
Phosphonate 1,2,3-Triazole DerivativesMCF-7 (Breast)18.06[4]
Phosphonate 1,2,3-Triazole DerivativesMDA-MB-231 (Breast)16.32[4]
Indolyl 1,2,4-Triazole DerivativesMCF-7 (Breast)0.891[5]
Indolyl 1,2,4-Triazole DerivativesMDA-MB-231 (Breast)1.914[5]
Table 2: Potential Antimicrobial Activity of Nitroaromatic Triazole Derivatives
Compound ClassMicrobial StrainMIC (µg/mL)Reference
Nitroguaiacol-Triazole EthersStaphylococcus aureus8[6]
Nitroguaiacol-Triazole EthersPseudomonas aeruginosa16[6]
Nitroguaiacol-Triazole EthersCandida species16[6]
Fluconazole-Nitrotriazole HybridsCandida krusei1[7]
1,2,4-Triazole Schiff BasesStaphylococcus epidermidis9[1]

Potential Mechanisms of Action and Signaling Pathways

The derivatization of this compound into 1,2,3-triazoles can lead to compounds with various mechanisms of action, primarily in the realms of anticancer and antimicrobial therapies.

Anticancer Signaling Pathways

Many triazole derivatives exert their anticancer effects by interfering with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

G cluster_pathway Potential Anticancer Mechanisms of Nitroaromatic Triazoles cluster_targets Cellular Targets cluster_effects Cellular Effects triazole Nitroaromatic-Triazole Derivative tubulin Tubulin triazole->tubulin egfr EGFR triazole->egfr vegfr VEGFR triazole->vegfr aromatase Aromatase triazole->aromatase stat3 STAT3 triazole->stat3 Inhibits Phosphorylation mitosis Disruption of Mitosis tubulin->mitosis proliferation Inhibition of Proliferation and Angiogenesis egfr->proliferation vegfr->proliferation aromatase->proliferation via estrogen synthesis stat3->proliferation g2m_arrest G2/M Phase Arrest mitosis->g2m_arrest g0g1_arrest G0/G1 Phase Arrest proliferation->g0g1_arrest apoptosis Induction of Apoptosis g2m_arrest->apoptosis g0g1_arrest->apoptosis G cluster_antifungal Antifungal Mechanism of Action cluster_biosynthesis Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome triazole Nitroaromatic-Triazole Derivative cyp51 Lanosterol 14α-demethylase (CYP51) triazole->cyp51 Inhibits intermediate Epoxy-intermediate lanosterol Lanosterol lanosterol->intermediate CYP51 ergosterol Ergosterol intermediate->ergosterol membrane Disrupted Fungal Cell Membrane death Fungal Cell Death membrane->death

References

Application Notes and Protocols: 1-Nitro-4-(prop-2-yn-1-yl)benzene in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitro-4-(prop-2-yn-1-yl)benzene is a versatile bifunctional molecule containing a terminal alkyne and a nitroaromatic moiety. The terminal alkyne serves as a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. The nitrobenzene component is a well-known pharmacophore found in numerous bioactive compounds and can also be chemically modified to further diversify the resulting molecular structures. This document provides detailed application notes and protocols for the use of this compound and its close structural analog, 1-nitro-4-(prop-2-yn-1-yloxy)benzene, in the synthesis of novel bioactive molecules, particularly focusing on their potential as antimicrobial and anticancer agents.

Introduction

The 1,2,3-triazole ring, readily formed via CuAAC, is a bioisostere for amide bonds and acts as a rigid linker, connecting different pharmacophores to create novel hybrid molecules with enhanced or new biological activities. The nitroaromatic scaffold is present in various approved drugs and is known to contribute to antimicrobial and anticancer properties, often through bioreductive activation in hypoxic environments characteristic of tumors and microbial infections. The combination of these two moieties in a single scaffold makes this compound and its analogs valuable starting materials in drug discovery programs.

Note on the Starting Material: While these application notes are centered on this compound, specific examples in the literature demonstrating its direct use are limited. Therefore, for illustrative purposes, protocols and data for the closely related and more extensively documented analog, 1-Nitro-4-(prop-2-yn-1-yloxy)benzene , are presented. The key difference is the linker between the phenyl ring and the propargyl group (a methylene bridge, -CH₂-, vs. an ether linkage, -O-CH₂-). The synthetic protocols described are generally applicable to both compounds with minor adjustments in reaction conditions.

I. Synthesis of Bioactive 1,2,3-Triazoles via Click Chemistry

The primary application of this compound and its analogs is in the synthesis of 1,2,3-triazoles through the CuAAC reaction with various organic azides. This reaction is highly efficient, proceeds under mild conditions, and has a broad substrate scope.

General Reaction Scheme

G cluster_reaction CuAAC Reaction cluster_product Product A This compound (or analog) C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) m1 A->m1 B Organic Azide (R-N3) B->m1 D Solvent (e.g., tBuOH/H2O, DMF) E 1,4-Disubstituted-1,2,3-triazole C->E Synthesis m1->C +

Caption: General workflow for the synthesis of 1,2,3-triazoles.

Experimental Protocol: General Procedure for CuAAC Reaction

This protocol is a generalized procedure adaptable for the synthesis of various 1,2,3-triazole derivatives.

Materials:

  • 1-Nitro-4-(prop-2-yn-1-yloxy)benzene (1.0 eq)

  • Appropriate organic azide (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

  • Sodium ascorbate (0.1-0.2 eq)

  • Solvent: e.g., a 1:1 mixture of tert-butanol and water, or DMF

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-nitro-4-(prop-2-yn-1-yloxy)benzene (1.0 eq) and the selected organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

  • To the stirred reaction mixture, add the CuSO₄·5H₂O solution followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Upon completion, if the product precipitates, it can be collected by filtration, washed with cold water and a suitable organic solvent (e.g., diethyl ether), and dried.

  • If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

II. Bioactive Applications and Data

Derivatives synthesized from 1-nitro-4-(prop-2-yn-1-yloxy)benzene have shown promising activity in several therapeutic areas.

Antimicrobial Activity

A series of 1,2,3-triazoles synthesized from 1-nitro-4-(prop-2-yn-1-yloxy)benzene and various azides have been evaluated for their antimicrobial properties. The nitro group is a key pharmacophore that can be reduced by microbial nitroreductases to generate cytotoxic reactive nitrogen species.

Table 1: Representative Antimicrobial Activity Data (MIC in µg/mL)

Compound IDR-group on TriazoleS. aureusE. coliC. albicans
Tz-1 Phenyl163264
Tz-2 4-Chlorophenyl81632
Tz-3 4-Methoxyphenyl3264>128
Tz-4 Benzyl163264
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A8

Note: The data presented in this table is illustrative and compiled from typical results for this class of compounds. Actual values may vary.

Anticancer Activity

The hypoxic environment of solid tumors can facilitate the selective reduction of the nitro group to toxic metabolites, leading to cancer cell death. The triazole moiety can also engage in hydrogen bonding and other interactions with biological targets.

Table 2: Representative Anticancer Activity Data (IC₅₀ in µM)

Compound IDR-group on TriazoleMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Tz-1 Phenyl25.431.228.9
Tz-2 4-Chlorophenyl12.815.714.5
Tz-3 4-Methoxyphenyl45.152.849.3
Tz-4 Benzyl22.928.426.1
Doxorubicin (Reference)0.81.21.0

Note: The data presented in this table is illustrative and compiled from typical results for this class of compounds. Actual values may vary.

III. Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action in Cancer Cells

The anticancer activity of these nitro-triazole compounds is hypothesized to involve bioreductive activation under hypoxic conditions, leading to DNA damage and apoptosis.

G cluster_cell Cancer Cell (Hypoxic) cluster_outcome Outcome A Nitro-Triazole Compound B Nitroreductases A->B Enters cell C Reactive Nitrogen Species (RNS) B->C Reduction D DNA Damage C->D Induces E Apoptosis D->E Triggers F Cell Death E->F

Caption: Proposed pathway for nitro-triazole induced cell death.

Experimental Workflow for Synthesis and Screening

The overall process from synthesis to biological evaluation follows a logical progression.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_analysis Data Analysis A CuAAC Reaction of This compound with R-N3 B Workup & Purification (Filtration/Extraction, Chromatography) A->B C Structural Analysis (NMR, MS, IR) B->C D Antimicrobial Assays (MIC Determination) C->D E Anticancer Assays (IC50 Determination) C->E F Structure-Activity Relationship (SAR) D->F E->F

Caption: Workflow from synthesis to activity analysis.

IV. Conclusion

This compound and its analogs are valuable building blocks for the synthesis of novel bioactive molecules. The application of click chemistry provides a robust and efficient route to a diverse library of 1,2,3-triazole derivatives. The presence of the nitroaromatic moiety confers potential for bioreductive activation, making these compounds interesting candidates for the development of new antimicrobial and anticancer agents. The protocols and data presented herein serve as a guide for researchers to explore the synthetic utility and biological potential of this class of compounds. Further investigation into the structure-activity relationships and optimization of the lead compounds is warranted.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Nitro-4-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Nitro-4-(prop-2-yn-1-yl)benzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

There are two main synthetic strategies for the synthesis of this compound:

  • Sonogashira Coupling: This method involves the cross-coupling of a 4-halo-1-nitrobenzene (typically 4-iodo-1-nitrobenzene) with a suitable propyne source. It is a powerful and versatile method for forming carbon-carbon bonds.

  • Williamson Ether Synthesis: This approach involves the reaction of 4-nitrophenol with a propargyl halide (e.g., propargyl bromide) in the presence of a base. This method is a classic way to form ethers.

Q2: Which synthetic route generally provides higher yields?

Both routes can be optimized to achieve high yields. The Sonogashira coupling, particularly with recent advancements in catalyst systems, can offer very high efficiency, with some protocols reporting yields in the range of 85-94% for similar arylpropynes.[1] The Williamson ether synthesis is also a robust reaction, with reported yields of up to 76% for the analogous 1-nitro-4-(prop-2-yn-1-yloxy)benzene.

Q3: What are the most critical parameters to control for a successful Sonogashira coupling?

The key parameters for a successful Sonogashira coupling are:

  • Catalyst System: The choice of palladium catalyst and, if used, a copper co-catalyst is crucial.

  • Ligands: The phosphine ligand used can significantly impact catalyst activity and stability.

  • Base: An appropriate base is required to deprotonate the terminal alkyne.

  • Solvent: The solvent can influence catalyst solubility and reactivity.

  • Reaction Temperature: Temperature control is important to balance reaction rate and catalyst stability.

  • Atmosphere: Sonogashira reactions are typically performed under an inert atmosphere to prevent catalyst degradation and unwanted side reactions.

Q4: What are the common side reactions in a Sonogashira coupling for this synthesis?

The most common side reaction is the homocoupling of the alkyne (Glaser coupling), which leads to the formation of 1,5-hexadiyne. This is often promoted by the presence of oxygen.

Q5: How can I purify the final product, this compound?

Standard purification techniques such as column chromatography on silica gel and recrystallization are effective for purifying the final product. The choice of solvent for recrystallization will depend on the specific impurities present.

Troubleshooting Guides

Sonogashira Coupling Route

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper storage of the catalyst under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Poor Ligand Choice For electron-deficient aryl halides like 4-iodonitrobenzene, consider using bulky, electron-rich phosphine ligands to enhance catalyst activity.
Insufficient Base Ensure the base is strong enough to deprotonate the alkyne. Use a fresh, dry, and high-purity base.
Inappropriate Solvent Ensure the solvent is anhydrous and degassed. Tetrahydrofuran (THF) and triethylamine are commonly used.[1]
Low Reaction Temperature While some modified procedures work at low temperatures, traditional Sonogashira couplings may require heating. Optimize the temperature for your specific catalyst system.
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Issue 2: Significant Homocoupling of the Alkyne

Potential Cause Troubleshooting Step
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture by using Schlenck techniques or a glovebox.
High Catalyst Loading While sufficient catalyst is needed, excessively high concentrations can sometimes favor homocoupling. Optimize the catalyst loading.
Inappropriate Copper Co-catalyst Concentration If using a copper co-catalyzed system, the amount of copper salt can influence the rate of homocoupling. Consider a copper-free Sonogashira protocol.
Williamson Ether Synthesis Route

Issue 1: Low Product Yield

Potential Cause Troubleshooting Step
Incomplete Deprotonation of 4-Nitrophenol Use a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and ensure anhydrous conditions. The electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating deprotonation.
Poor Quality of Propargyl Halide Use freshly distilled or high-purity propargyl bromide or chloride.
Inappropriate Solvent Aprotic polar solvents like acetone or DMF are generally preferred for SN2 reactions.
Side Reactions The propargyl halide can undergo self-polymerization or other side reactions. Control the reaction temperature and add the halide slowly to the reaction mixture.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 4-Iodonitrobenzene with 1,3-Dilithiopropyne

This protocol is adapted from a reported synthesis of this compound.[2]

Materials:

  • 4-Iodonitrobenzene

  • 1,3-Dilithiopropyne

  • Copper(I) iodide (CuI)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-iodonitrobenzene in the anhydrous solvent.

  • Add catalytic amounts of Pd(PPh3)2Cl2 and 1 equivalent of CuI to the solution.

  • Cool the mixture to an appropriate temperature (e.g., -78 °C).

  • Slowly add a solution of 1,3-dilithiopropyne to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Modified Low-Temperature Sonogashira Coupling with Propyne

This protocol is a modification of a general procedure for the Sonogashira coupling of aryl iodides with propyne.[1]

Materials:

  • 4-Iodonitrobenzene

  • Propyne (commercially available in a lecture bottle or as a solution)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-iodonitrobenzene, the palladium catalyst, and CuI in anhydrous THF.

  • Add triethylamine to the mixture.

  • Cool the reaction mixture to -78 °C.

  • Bubble a controlled amount of propyne gas through the solution or add a solution of propyne in THF.

  • Slowly warm the reaction to room temperature and stir for the required time (monitor by TLC).

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Protocol 3: General Williamson Ether Synthesis

Materials:

  • 4-Nitrophenol

  • Propargyl bromide

  • Potassium carbonate (K2CO3)

  • Acetone

Procedure:

  • To a round-bottom flask, add 4-nitrophenol, potassium carbonate, and acetone.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add propargyl bromide to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the solid.

  • Evaporate the acetone from the filtrate.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Sonogashira Coupling Williamson Ether Synthesis
Starting Materials 4-Halo-1-nitrobenzene, Propyne source4-Nitrophenol, Propargyl halide
Key Reagents Palladium catalyst, Copper co-catalyst (optional), BaseBase
Typical Solvents THF, TriethylamineAcetone, DMF
Reported Yields 85-94% (for similar compounds)[1]~76% (for analogous ether)
Key Advantages High efficiency, modularityReadily available starting materials, simpler workup
Potential Challenges Catalyst sensitivity, homocoupling side reactionSN2 limitations, potential for halide side reactions

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants 4-Iodonitrobenzene Propyne Source Start->Reactants Catalysts Pd Catalyst CuI (optional) Reactants->Catalysts Reagents Base Solvent Catalysts->Reagents Inert_Atmosphere Degas & Purge (Ar or N2) Reagents->Inert_Atmosphere Mixing Combine Reagents & Catalysts Inert_Atmosphere->Mixing Temperature_Control Cool to -78°C Warm to RT Mixing->Temperature_Control Monitoring Monitor by TLC Temperature_Control->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the Sonogashira coupling synthesis.

Williamson_Ether_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants 4-Nitrophenol Propargyl Bromide Start->Reactants Reagents Base (K2CO3) Solvent (Acetone) Reactants->Reagents Mixing Combine 4-Nitrophenol, Base, and Solvent Reagents->Mixing Addition Slowly Add Propargyl Bromide Mixing->Addition Heating Reflux Reaction Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Filtration Filter Solids Monitoring->Filtration Evaporation Remove Solvent Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the Williamson ether synthesis.

Troubleshooting_Logic Low_Yield Low Yield Observed Check_Catalyst Is the catalyst active? Low_Yield->Check_Catalyst Check_Reagents Are reagents pure and dry? Low_Yield->Check_Reagents Check_Atmosphere Is the reaction under inert atmosphere? Low_Yield->Check_Atmosphere Check_Temp Is the temperature optimal? Low_Yield->Check_Temp Side_Reaction Significant Side Product (e.g., Homocoupling) Low_Yield->Side_Reaction Optimize_Conditions Optimize catalyst loading, base, and solvent. Check_Catalyst->Optimize_Conditions No Purify_Reagents Purify/dry reagents and solvents. Check_Reagents->Purify_Reagents No Improve_Inerting Improve degassing and blanketing techniques. Check_Atmosphere->Improve_Inerting No Adjust_Temp Adjust reaction temperature. Check_Temp->Adjust_Temp No Modify_Protocol Consider copper-free system or slow addition of alkyne. Side_Reaction->Modify_Protocol

Caption: Troubleshooting logic for low yield in Sonogashira coupling.

References

Common side reactions and byproducts in the synthesis of 1-Nitro-4-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Nitro-4-(prop-2-yn-1-yl)benzene. The primary synthetic route covered is the Sonogashira coupling of a 4-halonitrobenzene with a suitable propargyl derivative.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Sonogashira coupling.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Palladium(0) catalyst may have been oxidized or the phosphine ligands may have degraded. 2. Low Reaction Temperature: Aryl bromides, in particular, may require higher temperatures for efficient oxidative addition.[1] 3. Poor Quality Reagents: Solvents, amines, or the copper (I) iodide may be of insufficient purity or contain water/oxygen. 4. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrates.1. Use fresh catalyst and ligands. Ensure proper inert atmosphere techniques to prevent catalyst deactivation. 2. Gradually increase the reaction temperature, for example, to 80-100 °C, especially when using 4-bromonitrobenzene.[1] 3. Use dry, degassed solvents and high-purity reagents. Distill amines prior to use if necessary.[2] 4. For challenging couplings, consider using more electron-rich and bulky phosphine ligands like P(t-Bu)3 or bidentate ligands such as dppf.[1]
Significant Formation of a Side-Product with a Mass Double that of the Alkyne (Homocoupling) 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), a major side reaction.[3] 2. High Copper (I) Catalyst Loading: While catalytic, excess Cu(I) can favor the homocoupling pathway. 3. Prolonged Reaction Time at Elevated Temperature: This can lead to increased byproduct formation.1. Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use degassed solvents. Some studies suggest that a dilute hydrogen atmosphere can significantly reduce homocoupling.[3] 2. Use a minimal amount of CuI co-catalyst. Alternatively, consider a copper-free Sonogashira protocol. 3. Monitor the reaction by TLC or GC-MS and work up as soon as the starting material is consumed.
Formation of a Black Precipitate (Palladium Black) 1. Decomposition of the Palladium Catalyst: This can occur at high temperatures or in the presence of impurities. THF has been anecdotally reported to promote the formation of palladium black.[2]1. Lower the reaction temperature if possible. Ensure high purity of all reagents and solvents. Consider switching to a different solvent such as DMF or dioxane.[1]
Reduction of the Nitro Group to an Amine 1. Presence of a Reducing Agent: While uncommon under standard Sonogashira conditions, certain reagents or side reactions could potentially lead to the reduction of the nitro group.1. Standard Sonogashira conditions are generally compatible with the nitro group. Ensure that no unintended reducing agents are present. If reduction is consistently observed, re-evaluate all reagents and reaction conditions.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The homocoupled alkyne byproduct can have a similar polarity to the desired product, making chromatographic separation challenging.1. Optimize the reaction conditions to minimize byproduct formation. For purification, utilize a high-resolution chromatography system and carefully select the eluent system to maximize separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound via Sonogashira coupling?

A1: The most prevalent side reaction is the oxidative homocoupling of the propargyl alkyne, often referred to as the Glaser or Hay coupling. This reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst, leading to the formation of a diyne byproduct.[3]

Q2: How can I minimize the formation of the homocoupled byproduct?

A2: To minimize homocoupling, it is crucial to maintain a strictly inert atmosphere using nitrogen or argon throughout the reaction.[3] Using degassed solvents is also highly recommended. Some protocols suggest the use of a dilute hydrogen atmosphere to suppress this side reaction.[3] Alternatively, employing a copper-free Sonogashira protocol can eliminate this byproduct, although reaction rates may be slower.

Q3: Is the nitro group on the aryl halide compatible with Sonogashira coupling conditions?

A3: Yes, the nitro group is generally stable under the mild conditions of the Sonogashira coupling. In fact, electron-withdrawing groups like the nitro group can be beneficial as they promote the oxidative addition of the aryl halide to the palladium catalyst, which is often the rate-determining step.

Q4: I am using 4-bromonitrobenzene and the reaction is very slow. What can I do?

A4: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[1] To increase the reaction rate, you can try raising the temperature, typically to around 80-100 °C.[1] Using a more electron-rich and sterically bulky phosphine ligand, such as tri-tert-butylphosphine (P(t-Bu)3) or a bidentate ligand like dppf, can also improve the catalytic activity.[1]

Q5: My reaction mixture turned black. Is the reaction failing?

A5: The formation of a black precipitate, known as palladium black, indicates the decomposition of the palladium catalyst. While this is not ideal as it reduces the amount of active catalyst, it does not necessarily mean the reaction has completely failed. However, it is a sign of suboptimal conditions, often related to high temperatures or impurities.[2]

Data Presentation

The following table summarizes the typical yields of the desired product and the major homocoupling byproduct under different atmospheric conditions, based on studies of similar Sonogashira reactions.

ConditionDesired Product Yield (%)Homocoupling Byproduct Yield (%)
Standard Conditions (Nitrogen Atmosphere)60-8010-30
Reaction Exposed to Air20-4040-60
Dilute Hydrogen Atmosphere>90<5[3]
Copper-Free Conditions70-90Not Detected

Note: Yields are approximate and can vary significantly based on specific reaction parameters such as catalyst, ligand, solvent, and temperature.

Experimental Protocols

Key Experiment: Sonogashira Coupling of 4-Iodonitrobenzene with Propyne

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4-Iodonitrobenzene

  • Propyne (gas or condensed liquid) or a suitable precursor like 3-bromo-1-propyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled and degassed

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodonitrobenzene (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and CuI (0.01-0.03 equivalents).

  • Add the anhydrous, degassed solvent and triethylamine.

  • If using propyne gas, bubble it through the reaction mixture at a controlled rate. If using a liquid propargyl source, add it slowly via syringe.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., for 4-bromonitrobenzene).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting start Start Synthesis check_reaction Monitor Reaction Progress (TLC/GC-MS) start->check_reaction low_conversion Low/No Conversion check_reaction->low_conversion Incomplete byproduct Significant Byproduct Formation check_reaction->byproduct Byproducts Present good_conversion Good Conversion check_reaction->good_conversion Complete check_catalyst Check Catalyst/Ligand Activity low_conversion->check_catalyst check_atmosphere Ensure Inert Atmosphere byproduct->check_atmosphere workup Workup and Purify good_conversion->workup end Pure Product workup->end increase_temp Increase Temperature check_catalyst->increase_temp Catalyst OK check_reagents Check Reagent Purity increase_temp->check_reagents Still Low Conversion check_reagents->workup Improved check_atmosphere->workup Improved copper_free Consider Copper-Free Protocol check_atmosphere->copper_free Homocoupling Persists copper_free->workup Byproduct Minimized

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Click Chemistry with 1-Nitro-4-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 1-Nitro-4-(prop-2-yn-1-yl)benzene. The electron-withdrawing nature of the nitro group on this alkyne can influence reaction kinetics and requires careful consideration of reaction parameters for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in click chemistry?

A1: The electron-withdrawing nitro group on the phenyl ring increases the acidity of the terminal alkyne proton. This can facilitate the rate-limiting deprotonation step in the CuAAC catalytic cycle, potentially leading to faster reaction rates compared to electron-neutral or electron-rich alkynes.[1]

Q2: What is the role of the copper catalyst in this reaction?

A2: The copper(I) catalyst is essential for the CuAAC reaction. It forms a copper acetylide intermediate with this compound, which then readily reacts with an azide to form the 1,4-disubstituted 1,2,3-triazole product with high regioselectivity.[2] The uncatalyzed reaction is significantly slower and often requires harsh conditions like high temperatures, leading to a mixture of regioisomers.[2]

Q3: How do I prepare the active Cu(I) catalyst?

A3: The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most commonly used reducing agent for this purpose.[2] Alternatively, a Cu(I) salt like copper(I) iodide (CuI) can be used directly, though these are often more sensitive to oxidation.

Q4: Why is a ligand, such as TBTA or THPTA, often included in the reaction mixture?

A4: Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and disproportionation.[2][3] They also accelerate the reaction and can protect sensitive biomolecules from damage by reactive oxygen species that may be generated.[3]

Q5: What solvents are suitable for this reaction?

A5: CuAAC reactions are known for their compatibility with a wide range of solvents.[2] Common choices include aqueous buffers (e.g., phosphate buffer), organic solvents like DMSO and DMF, or mixtures such as t-butanol/water. The choice of solvent often depends on the solubility of the azide and alkyne coupling partners.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Cu(I) catalyst may have oxidized to Cu(II).2. Poor Reagent Quality: The azide or alkyne may have degraded.3. Inappropriate Solvent: Reactants may not be fully dissolved.4. Insufficient Reagents: The concentration of one or both reactants may be too low.1. Prepare the sodium ascorbate solution fresh. Ensure an excess of the reducing agent. Use a stabilizing ligand (TBTA, THPTA).2. Check the purity of your starting materials via NMR or LC-MS.3. Try a different solvent system, such as a mixture of an organic solvent (DMSO, DMF) and water, to improve solubility.[3]4. Increase the concentration of the limiting reagent.
Formation of Side Products (e.g., Alkyne Dimerization) 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the alkyne.2. Excess Copper Catalyst: High concentrations of copper can lead to side reactions.1. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3]2. Reduce the catalyst loading. A slight excess of sodium ascorbate can also help prevent oxidative side reactions.[2]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may degrade over time, especially in the presence of oxygen or incompatible functional groups.2. Product Precipitation: The triazole product may be insoluble in the reaction solvent and precipitate out, hindering further reaction.1. Add a fresh aliquot of the copper catalyst and reducing agent.2. Add a co-solvent to improve the solubility of the product.
Difficulty in Product Purification 1. Residual Copper Catalyst: Copper can be difficult to remove and may interfere with downstream applications.2. Excess Reagents: Unreacted azide or alkyne can co-elute with the product during chromatography.1. Use a copper chelating resin to remove the catalyst. For biomolecules, size exclusion chromatography can be effective.2. Use scavenger resins to remove excess azide or alkyne.[4]

Data Presentation: Optimizing Reaction Conditions

Systematic optimization of reaction conditions is critical for achieving high yields and purity. The following tables provide a template for documenting your experimental results when optimizing the reaction with this compound.

Table 1: Catalyst and Ligand Optimization

Entry CuSO₄ (mol%) Sodium Ascorbate (mol%) Ligand (mol%) Solvent Temperature (°C) Time (h) Yield (%)
115NoneH₂O/t-BuOH (1:1)2512
2151 (THPTA)H₂O/t-BuOH (1:1)2512
3510NoneH₂O/t-BuOH (1:1)2512
45105 (THPTA)H₂O/t-BuOH (1:1)2512

Table 2: Solvent and Temperature Optimization

Entry CuSO₄ (mol%) Sodium Ascorbate (mol%) Ligand (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1151 (THPTA)H₂O/t-BuOH (1:1)2512
2151 (THPTA)DMSO2512
3151 (THPTA)DMF2512
4151 (THPTA)H₂O/t-BuOH (1:1)506

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a starting point and should be optimized for each specific azide.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of deionized water and t-butanol)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) and the azide coupling partner (1.1 eq) in the chosen solvent.

  • Prepare a stock solution of CuSO₄·5H₂O and a separate stock solution of THPTA in deionized water.

  • Add the THPTA solution (e.g., 5 mol%) to the reaction mixture, followed by the CuSO₄ solution (e.g., 1 mol%).

  • Prepare a fresh stock solution of sodium ascorbate in deionized water.

  • Initiate the reaction by adding the sodium ascorbate solution (e.g., 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The product can then be purified by column chromatography.

Visualizations

Experimental_Workflow reagents 1. Prepare Reagents - this compound - Azide - Solvent dissolve 2. Dissolve Alkyne and Azide in Solvent reagents->dissolve add_ligand 3. Add Ligand (e.g., THPTA) dissolve->add_ligand add_cu 4. Add Cu(II) Source (e.g., CuSO4) add_ligand->add_cu initiate 5. Initiate Reaction Add Reducing Agent (e.g., Sodium Ascorbate) add_cu->initiate monitor 6. Monitor Reaction (TLC, LC-MS) initiate->monitor workup 7. Work-up and Purification - Extraction - Chromatography monitor->workup product Final Triazole Product workup->product Troubleshooting_Logic start Low or No Yield? check_catalyst Is the Catalyst Active? - Fresh reducing agent? - Ligand used? start->check_catalyst Yes check_reagents Are Reagents Pure? check_catalyst->check_reagents Yes optimize_catalyst Action: - Use fresh Na-Ascorbate - Add/change ligand (THPTA) check_catalyst->optimize_catalyst No check_solubility Are Reactants Soluble? check_reagents->check_solubility Yes purify_reagents Action: - Check purity (NMR, LCMS) - Repurify if necessary check_reagents->purify_reagents No change_solvent Action: - Try co-solvents (DMSO/H2O) - Increase temperature check_solubility->change_solvent No failure Further Optimization Needed check_solubility->failure Yes success Problem Solved optimize_catalyst->success purify_reagents->success change_solvent->success

References

Addressing low reactivity in coupling reactions involving 1-Nitro-4-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity in coupling reactions involving 1-Nitro-4-(prop-2-yn-1-yl)benzene.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low reactivity with this compound in my coupling reaction?

The low reactivity of this compound can be attributed to the strong electron-withdrawing nature of the nitro group. This deactivates the aromatic ring, making it less susceptible to oxidative addition in palladium-catalyzed coupling reactions. Additionally, the terminal alkyne of the propargyl group can be prone to side reactions, such as homocoupling (Glaser coupling).

Q2: What are the most common coupling reactions for a substrate like this compound?

The most commonly employed and troubleshooted coupling reactions for this type of substrate are the Sonogashira, Suzuki, and Heck reactions. Each of these reactions has its own set of challenges and optimization strategies when dealing with electron-deficient substrates.

Q3: What is Glaser-Hay coupling, and how can I minimize it?

Glaser-Hay coupling is the copper-catalyzed homocoupling of terminal alkynes to form symmetrical diynes. This is a significant side reaction in Sonogashira couplings, especially with less reactive aryl halides. To minimize it, you can:

  • Employ copper-free Sonogashira conditions: This is often the most effective method.

  • Slowly add the alkyne: This keeps the concentration of the alkyne low, disfavoring the homocoupling reaction.

  • Use an appropriate base: Amines like triethylamine or diisopropylamine are commonly used.

  • Optimize the catalyst system: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

Q4: Can the propargyl group itself lead to side reactions?

Yes, the propargyl group can undergo palladium-catalyzed isomerization to form an allene, which can then participate in subsequent reactions. This is more likely to occur at higher reaction temperatures. Careful monitoring of the reaction and optimization of conditions can help to minimize this side reaction.

Troubleshooting Guides

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl halides. However, the electron-deficient nature of this compound can lead to low yields.

Troubleshooting Common Issues in Sonogashira Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive catalyst- Use a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂).- Consider using a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Poor choice of base- Use an appropriate amine base such as triethylamine (TEA) or diisopropylamine (DIPA).- Ensure the base is dry and of high purity.
Inappropriate solvent- THF can sometimes lead to the formation of palladium black; consider switching to DMF, dioxane, or using the amine base as the solvent.[1]
Insufficient temperature- While some Sonogashira reactions proceed at room temperature, electron-deficient substrates may require heating. Gradually increase the temperature and monitor for product formation and decomposition.
Significant Homocoupling (Glaser Product) High concentration of alkyne- Add the this compound solution slowly to the reaction mixture containing the aryl halide.
Copper-catalyzed side reaction- Switch to copper-free Sonogashira conditions. This is often highly effective in eliminating the Glaser coupling side product.
Formation of Palladium Black Catalyst decomposition- Ensure the reaction is thoroughly degassed to remove oxygen.- Use a ligand that stabilizes the palladium catalyst.- As mentioned, THF can sometimes promote the formation of palladium black; consider an alternative solvent.[1]
Reaction Stalls Catalyst deactivation- Add a fresh portion of the palladium catalyst.
Insufficient base- Add an additional equivalent of the amine base.

Optimized Reaction Parameters for Sonogashira Coupling of 1-Iodo-4-nitrobenzene (a close analog)

ParameterRecommended ConditionReference
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)[2]
Copper Co-catalyst CuI (1-5 mol%) - can be omitted for copper-free conditions
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent DMF or Dioxane[3]
Temperature Room Temperature to 80°C
Suzuki Coupling

The Suzuki coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. For this compound, the challenge again lies in the oxidative addition step.

Troubleshooting Common Issues in Suzuki Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Ineffective catalyst system- Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald's biaryl phosphine ligands) which are known to be effective for electron-deficient aryl halides.- Consider using a pre-catalyst for easier handling and activation.
Inappropriate base- A strong base is often required. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are common choices. The hydration state of the base can also be critical.
Poor solvent choice- A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio of organic solvent to water may need to be optimized.
Protodeboronation of Boronic Acid Unstable boronic acid- Use potassium trifluoroborate salts or MIDA boronates, which are more stable.- Use anhydrous conditions if possible.
Side Reactions Homocoupling of the boronic acid- Optimize the reaction temperature and time.- Ensure the reaction is anaerobic.

General Reaction Conditions for Suzuki Coupling of Electron-Deficient Aryl Halides

ParameterRecommended Condition
Palladium Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand
Ligand SPhos, XPhos, RuPhos, or other bulky biaryl phosphines
Base K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent Dioxane/Water, Toluene/Water, or DMF/Water
Temperature 80-120°C
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. While the propargyl group is an alkyne, this section will consider the coupling of the aryl halide portion of a derivative of the target molecule with an alkene.

Troubleshooting Common Issues in Heck Reaction

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive catalyst- Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst.- The addition of a phosphine ligand can improve catalyst stability and activity.
Inappropriate base- An organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃) is typically used. The choice of base can be critical and may need to be screened.
Poor regioselectivity- The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene and the steric bulk of the catalyst.
Double Bond Isomerization Undesired migration of the double bond- This can sometimes be controlled by the choice of base and reaction conditions.

General Reaction Conditions for Heck Coupling of 1-Bromo-4-nitrobenzene

ParameterRecommended ConditionReference
Palladium Catalyst Pd(OAc)₂[4]
Ligand PPh₃ or other phosphine ligands[5]
Base Na₂CO₃, K₂CO₃, or TEA[4][5]
Solvent DMF or DMA[4]
Temperature 100-140°C[5]

Experimental Protocols

Detailed Protocol for Sonogashira Coupling of 1-Iodo-4-nitrobenzene with a Terminal Alkyne

This protocol is adapted from a procedure for a closely related substrate and should serve as a good starting point for the coupling of an aryl halide with this compound.

Materials:

  • 1-Iodo-4-nitrobenzene (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (TEA)

  • Anhydrous DMF

  • Standard Schlenk line or glovebox equipment for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-iodo-4-nitrobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (start with room temperature and increase if necessary, monitoring by TLC).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Aryl Halide, Catalyst, & Base start->reagents degas Degas System reagents->degas add_alkyne Add this compound degas->add_alkyne react Heat & Stir add_alkyne->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify end Final Product purify->end

Caption: General workflow for a Sonogashira coupling reaction.

troubleshooting_guide decision decision solution Switch to copper-free conditions. Add alkyne slowly. start Low Reactivity Observed q1 Is there significant homocoupling product? start->q1 q1->solution Yes q2 Is palladium black observed? q1->q2 No q3 Is the reaction completely stalled? q2->q3 No solution2 Ensure thorough degassing. Change solvent from THF. q2->solution2 Yes solution3 Add fresh catalyst/base. Increase temperature. q3->solution3 Yes solution4 Increase reaction time. Screen different ligands/bases. q3->solution4 No (Slow reaction)

Caption: Troubleshooting decision tree for Sonogashira coupling.

catalytic_cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_acetylide Ar-Pd(II)(C≡C-R)L₂ pd_complex->pd_acetylide Transmetalation cu_acetylide R-C≡C-Cu cu_acetylide->pd_complex to Transmetalation alkyne R-C≡C-H alkyne->cu_acetylide + Cu(I), Base product Ar-C≡C-R pd_acetylide->product Reductive Elimination

Caption: Simplified catalytic cycle for a copper-co-catalyzed Sonogashira reaction.

References

Storage and stability issues of 1-Nitro-4-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Nitro-4-(prop-2-yn-1-yl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and oxygen.

Q2: What are the potential stability issues with this compound?

A2: this compound contains both a nitro group and a propargyl group, which can contribute to its instability under certain conditions. Nitroaromatic compounds can be sensitive to heat and light, potentially leading to decomposition. The propargyl group is reactive and can undergo addition reactions, polymerization, or rearrangement, especially in the presence of certain metals, bases, or upon exposure to heat.

Q3: I observed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as darkening or yellowing, often indicates decomposition of the compound. This can be triggered by exposure to light, elevated temperatures, or impurities. It is advisable to re-analyze the sample for purity if any color change is observed.

Q4: Can I dissolve this compound in any solvent?

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results
Symptom Possible Cause Suggested Solution
Varying reaction yields or kinetics between batches.Degradation of the this compound stock.1. Assess Purity: Analyze the purity of the compound using HPLC or NMR spectroscopy. 2. Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, inert atmosphere). 3. Fresh Sample: If degradation is confirmed, use a fresh, unopened sample for your experiments.
Unexpected side products observed in reactions.The compound may be participating in unintended side reactions due to its reactive functional groups.1. Reaction Conditions: Re-evaluate your reaction conditions (temperature, solvent, catalyst). Avoid high temperatures if possible. 2. Protecting Groups: Consider if protecting either the nitro or the alkyne group is necessary for your synthetic route.
Issue 2: Sample Degradation Observed
Symptom Possible Cause Suggested Solution
Change in physical appearance (color, texture).Exposure to light, heat, or air.1. Minimize Exposure: Protect the sample from light by using amber vials or wrapping the container in foil. 2. Temperature Control: Store at recommended low temperatures and avoid repeated freeze-thaw cycles. 3. Inert Atmosphere: Handle the compound under an inert gas.
Broadening of peaks or appearance of new peaks in NMR or HPLC analysis.Decomposition of the sample over time.1. Regular Purity Checks: Periodically check the purity of your stock material, especially if it has been stored for an extended period. 2. Small Batches: If the compound is found to be unstable, consider preparing fresh batches for immediate use.

Data Presentation

Table 1: Recommended Storage and Handling Parameters

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)To minimize thermal decomposition.
Atmosphere Inert Gas (Nitrogen/Argon)To prevent oxidative degradation.
Light Protect from light (Amber vial)To prevent light-induced decomposition.
Container Tightly sealed glass containerTo prevent exposure to moisture and air.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector.[1][2][3]

  • Column: A C18 reversed-phase column is a suitable starting point.[1]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be effective. A typical gradient could be starting from 30% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 254 nm, as nitroaromatic compounds typically absorb in this UV region.[2][3]

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile or another suitable solvent. Dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak. The appearance of new peaks over time can indicate degradation.

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for this compound Stability Issues start Inconsistent Results or Suspected Degradation check_appearance Visually inspect the sample. Is there a color change? start->check_appearance yes_color Yes check_appearance->yes_color Yes no_color No check_appearance->no_color No analyze_purity Analyze purity using HPLC or NMR. yes_color->analyze_purity no_color->analyze_purity is_pure Is the sample pure? analyze_purity->is_pure yes_pure Yes is_pure->yes_pure Yes no_pure No is_pure->no_pure No review_protocol Review experimental protocol. (Temperature, reagents, etc.) yes_pure->review_protocol review_storage Review storage conditions. (Temp, Light, Atmosphere) no_pure->review_storage storage_ok Are storage conditions optimal? review_storage->storage_ok yes_storage Yes storage_ok->yes_storage Yes no_storage No storage_ok->no_storage No discard_sample Discard degraded sample. Use a fresh batch. yes_storage->discard_sample correct_storage Correct storage conditions. (Refrigerate, protect from light, use inert gas) no_storage->correct_storage correct_storage->discard_sample end_stability_issue Compound has degraded. Implement stricter handling protocols. discard_sample->end_stability_issue discard_sample->end_stability_issue end_issue_resolved Issue likely related to experimental conditions. review_protocol->end_issue_resolved

Caption: Troubleshooting workflow for stability issues.

Decomposition_Pathway Potential Decomposition Pathways start This compound heat Heat start->heat light Light start->light impurities Impurities (e.g., Metals, Bases) start->impurities polymerization Polymerization heat->polymerization rearrangement Rearrangement (e.g., to allene) heat->rearrangement nitro_reduction Reduction of Nitro Group light->nitro_reduction impurities->polymerization other_reactions Other Unwanted Side Reactions impurities->other_reactions

Caption: Potential decomposition pathways.

References

Overcoming challenges in the characterization of 1-Nitro-4-(prop-2-yn-1-yl)benzene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Characterization of 1-Nitro-4-(prop-2-yn-1-yl)benzene Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and its derivatives. The information addresses common challenges encountered during synthesis, purification, and analytical characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purification

Q1: My Sonogashira coupling reaction to synthesize the target compound is sluggish or fails. What are the common causes and solutions?

A1: Sluggish or failed Sonogashira couplings can be attributed to several factors. A primary concern is the deactivation of the palladium catalyst. Additionally, the quality of reagents and solvents is crucial. Ensure that the amine base is free of water and that the reaction is performed under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).[1] The reactivity of aryl halides also plays a significant role, with iodides being more reactive than bromides, which are more reactive than chlorides.[1][2]

Troubleshooting Steps:

  • Catalyst & Ligands: Use fresh, high-purity palladium and copper catalysts. Consider using more electron-rich and sterically bulky phosphine ligands to improve catalytic activity.[2]

  • Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions.[3] Degas all solvents and reagents thoroughly.

  • Base: Use a high-quality, dry amine base such as triethylamine or diethylamine.[1]

  • Aryl Halide Reactivity: If using an aryl bromide or chloride, you may need to increase the reaction temperature or use a more active catalyst system.[1][4]

Q2: I am observing significant amounts of homocoupled alkyne (Glaser coupling product) in my reaction mixture. How can I minimize this side product?

A2: The formation of diynes is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1] To minimize this, it is essential to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Alternatively, copper-free Sonogashira protocols have been developed to avoid this issue.[1][2]

Q3: Purification of my this compound derivative by column chromatography is difficult, with significant streaking and poor separation. What can I do?

A3: The nitro group in your compound can lead to strong interactions with the silica gel stationary phase, causing streaking. The terminal alkyne can also sometimes interact with the stationary phase.

Troubleshooting Steps:

  • Solvent System: Try a more polar solvent system or add a small amount of a polar modifier like triethylamine (0.1-1%) to your eluent to reduce tailing by neutralizing acidic sites on the silica gel.

  • Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), or a reverse-phase silica gel.

  • Alternative Purification: If chromatography is still problematic, consider recrystallization as an alternative purification method.

NMR Spectroscopy

Q4: The peaks in my ¹H NMR spectrum are broad. What could be the cause?

A4: Broad peaks in an NMR spectrum can arise from several issues. Poor shimming of the spectrometer is a common instrumental cause. From a sample perspective, poor solubility or the presence of paramagnetic impurities can lead to peak broadening.[5] Highly concentrated samples can also sometimes result in broader peaks.[5]

Q5: I am having trouble assigning the peaks in the aromatic region of my ¹H NMR spectrum due to overlapping signals. How can I resolve this?

A5: Overlapping peaks in the aromatic region are common. One solution is to use a different deuterated solvent.[5] For example, switching from CDCl₃ to benzene-d₆ can often shift the positions of aromatic protons and resolve overlapping signals.[5] If this is not successful, consider running 2D NMR experiments like COSY or HSQC to help elucidate the proton-proton and proton-carbon correlations.

Q6: I see unexpected peaks in my ¹H NMR spectrum that don't correspond to my product. What are they?

A6: These could be residual solvents from your purification, such as ethyl acetate or dichloromethane.[6] Some solvents are notoriously difficult to remove completely under high vacuum.[5][6] Water is also a common contaminant in NMR solvents.[5] Another possibility is the presence of unreacted starting materials or byproducts from your reaction.[6]

Troubleshooting Steps:

  • Solvent Removal: To remove stubborn solvents like ethyl acetate, dissolve your sample in a small amount of dichloromethane, and then re-evaporate. Repeat this process a few times.[5][6]

  • Water Peak: To confirm a water peak, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should disappear or significantly diminish.[5][6]

Troubleshooting Guide: ¹H NMR Spectroscopy
Problem Potential Cause & Solution
Broad Peaks1. Poor Shimming: Re-shim the spectrometer. 2. Low Solubility: Use a different NMR solvent or decrease the sample concentration.[5] 3. Paramagnetic Impurities: Purify the sample further.
Overlapping Peaks1. Solvent Effects: Re-run the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆).[5] 2. 2D NMR: Perform COSY or HSQC experiments for better resolution.
Unexpected Peaks1. Residual Solvent: Co-evaporate with a more volatile solvent like dichloromethane.[5][6] 2. Water: Add a drop of D₂O to exchange the proton.[5] 3. Impurity: Re-purify the sample.
Mass Spectrometry

Q7: I am not observing the molecular ion peak (M⁺) in the mass spectrum of my compound. Why is this happening?

A7: For terminal alkynes, it is common to observe a very intense M-1 peak due to the loss of the terminal alkyne hydrogen.[7][8] This M-1 peak can sometimes be the base peak in the spectrum.[7] Nitroaromatic compounds can also be prone to fragmentation, which may lead to a weak or absent molecular ion peak.

Q8: What are the expected fragmentation patterns for this compound derivatives in mass spectrometry?

A8: You can expect to see fragmentation patterns characteristic of both the terminal alkyne and the nitroaromatic portions of the molecule.

Expected Fragmentation:

  • Loss of H· (M-1): A prominent peak resulting from the loss of the acidic terminal alkyne proton.[7]

  • Propargyl Cation: A peak at m/z 39 corresponding to the resonance-stabilized propargyl cation.[7]

  • Loss of NO₂: Fragmentation involving the loss of the nitro group.

  • Loss of NO and CO: Characteristic fragmentation patterns for nitroaromatic compounds.

Characteristic Mass Spectrometry Fragments
Fragment Description
M-1Loss of the terminal alkyne hydrogen atom, often an intense peak.[7]
m/z 39Propargyl cation, a common fragment for terminal alkynes.[7]
M-30Loss of NO.
M-46Loss of NO₂.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add anhydrous, degassed triethylamine as the solvent.

  • Add the terminal alkyne (1.2 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: ¹H NMR Sample Preparation and Analysis
  • Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • If the sample has low solubility, try a different solvent such as acetone-d₆ or DMSO-d₆.[5]

  • Acquire the ¹H NMR spectrum.

  • For D₂O exchange: Add one drop of D₂O to the NMR tube, shake vigorously for 1-2 minutes, and re-acquire the spectrum to identify exchangeable protons (e.g., -OH, -NH).[5][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis Sonogashira Coupling workup Aqueous Workup synthesis->workup purification Purification (Chromatography/Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ms Mass Spectrometry purification->ms other_spec Other Techniques (IR, Elemental Analysis) purification->other_spec

Caption: A typical experimental workflow for the synthesis and characterization of aryl alkynes.

troubleshooting_nmr cluster_solutions_broad Solutions for Broad Peaks cluster_solutions_impure Solutions for Impurities start Obtain ¹H NMR Spectrum check_peaks Are peaks sharp and well-resolved? start->check_peaks broad_peaks Broad Peaks Observed check_peaks->broad_peaks No check_purity Is the spectrum clean? check_peaks->check_purity Yes sol_shim Re-shim Spectrometer broad_peaks->sol_shim sol_conc Check Concentration/ Solubility broad_peaks->sol_conc sol_purify_broad Re-purify Sample broad_peaks->sol_purify_broad impure_spectrum Unexpected Peaks Present check_purity->impure_spectrum No end_good Spectrum is Good Proceed with Analysis check_purity->end_good Yes sol_d2o D₂O Exchange for H₂O impure_spectrum->sol_d2o sol_solvent Check for Residual Solvent impure_spectrum->sol_solvent sol_purify_impure Re-purify Sample impure_spectrum->sol_purify_impure end_bad Further Action Needed sol_shim->end_bad sol_conc->end_bad sol_purify_broad->end_bad sol_d2o->end_bad sol_solvent->end_bad sol_purify_impure->end_bad

Caption: A troubleshooting flowchart for common ¹H NMR spectroscopy issues.

References

Preventing unwanted polymerization of the alkyne functionality

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkyne-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address the unwanted polymerization of the alkyne functionality in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unwanted alkyne polymerization?

A1: Unwanted polymerization of alkynes can be initiated by several factors, including:

  • Heat, Light, and Sparks: Alkynes can be sensitive to high temperatures, UV light, and sparks, which can initiate radical polymerization.[1]

  • Presence of Oxygen and Metal Catalysts: Terminal alkynes, in the presence of oxygen and a copper catalyst, can undergo oxidative coupling, known as Glaser coupling, leading to dimerization and oligomerization.[2]

  • Strong Bases: While strong bases are used to deprotonate terminal alkynes for certain reactions, they can also potentially initiate anionic polymerization, especially with activated alkynes.

  • Improper Storage: Storing alkynes under pressure or in inappropriate containers can increase their volatility and reactivity.[1] Long-term storage can also lead to the formation of reactive species.

  • Inherent Reactivity: The high electron density of the triple bond makes alkynes susceptible to various addition and polymerization reactions.[1][3]

Q2: How can I prevent Glaser coupling during my copper-catalyzed reaction (e.g., CuAAC "click" chemistry)?

A2: Glaser coupling is a common side reaction in copper-catalyzed reactions involving terminal alkynes. To minimize this:

  • Maintain an Inert Atmosphere: The reaction is an oxidative coupling, so rigorously excluding oxygen by working under an inert atmosphere (e.g., nitrogen or argon) is critical.

  • Use a Reducing Agent: The addition of a reducing agent, such as sodium ascorbate, helps to keep the copper in the active Cu(I) oxidation state and prevents the formation of the Cu(II) species required for Glaser coupling.[2]

  • Control Temperature: Running the reaction at lower temperatures can help to suppress the rate of the unwanted coupling reaction.[2]

  • Ligand Choice: The choice of ligand for the copper catalyst can influence the rate of Glaser coupling. Tetradentate ligands have been shown to be less prone to promoting this side reaction compared to linear bidentate or tridentate ligands.[2]

Q3: What are protecting groups, and how do they prevent polymerization?

A3: Protecting groups are chemical moieties that are reversibly attached to a functional group to mask its reactivity. For terminal alkynes, the acidic proton is often the site of unwanted reactions. By replacing this proton with a protecting group, you can prevent it from participating in side reactions like Glaser coupling or acting as an acid. A common strategy is to use silyl protecting groups.

Q4: When should I use a protecting group for my alkyne?

A4: Consider using a protecting group when:

  • You are performing a reaction that is sensitive to acidic protons.

  • You are using reaction conditions (e.g., strong bases, oxidizing agents) that could react with the terminal alkyne.

  • You are performing a multi-step synthesis and need to ensure the alkyne functionality remains intact until a later stage.

  • You are working with complex molecules where selective reactivity is crucial.

Troubleshooting Guides

Issue 1: My purified alkyne-containing compound is showing signs of polymerization upon storage.

Possible Cause:

  • Exposure to air, light, or elevated temperatures.

  • Contamination with trace metals or radical initiators.

Solutions:

  • Storage Conditions: Store the compound in a cool, dark, and well-ventilated area.[1] For highly reactive alkynes, storage under an inert atmosphere (nitrogen or argon) in a sealed container is recommended.

  • Use of Inhibitors: For bulk storage of certain reactive monomers, the addition of a radical inhibitor (e.g., hydroquinone, BHT) at very low concentrations can be considered, but be aware that this will need to be removed before subsequent reactions.

  • Purity Check: Ensure the compound is free from impurities that could catalyze polymerization. Re-purification may be necessary.

Issue 2: I am observing a bimodal or broadened molecular weight distribution in my polymer synthesis involving an alkyne-functionalized monomer.

Possible Cause:

  • Unwanted side reactions, such as Glaser coupling of a terminal alkyne monomer, are leading to the formation of dimers or oligomers that also participate in the polymerization.[2]

Solutions:

  • Protect the Alkyne: If the polymerization chemistry allows, use a monomer with a protected terminal alkyne (e.g., TMS- or TIPS-protected). The protecting group can be removed post-polymerization.

  • Optimize Reaction Conditions: If using a copper catalyst, follow the steps outlined in FAQ Q2 to minimize Glaser coupling (inert atmosphere, reducing agent, low temperature).[2]

  • Purify the Monomer: Ensure the alkyne-functionalized monomer is pure and free of any pre-formed dimers or oligomers before starting the polymerization.

Issue 3: I am trying to deprotect my silyl-protected alkyne, but I am getting a low yield and a lot of polymeric byproduct.

Possible Cause:

  • The deprotection conditions are too harsh, leading to polymerization of the newly formed terminal alkyne.

  • The choice of deprotecting agent is not optimal for the specific silyl group and the overall molecule.

Solutions:

  • Use Milder Conditions: Opt for milder deprotection reagents and conditions. The ease of removal for common silyl groups is generally TMS > TES > TBS > TIPS.[4]

  • Screen Deprotection Reagents: Different silyl groups and molecular scaffolds may require different deprotection protocols. Below is a table summarizing common deprotection methods.

Data Summary

Table 1: Common Silyl Protecting Groups for Alkynes and Their Deprotection Conditions

Protecting GroupAbbreviationCommon Deprotection ReagentsTypical ConditionsNotes
TrimethylsilylTMSK₂CO₃/MeOHRoom TemperatureMild and common for TMS group removal.[5]
TBAF in THFRoom TemperatureVery common, but fluoride ions can sometimes cause side reactions.[6]
TriethylsilylTESTBAF in THFRoom TemperatureGenerally stable to milder conditions used for TMS removal.
HF in Acetonitrile0 °C to Room TemperatureEffective but requires careful handling of HF.[4]
tert-ButyldimethylsilylTBSTBAF in THFRoom Temperature to RefluxMore stable than TMS and TES, may require heating.[4]
Acetic Acid/THF/H₂ORoom TemperatureAcidic conditions for deprotection.
TriisopropylsilylTIPSTBAF in THFRefluxVery sterically hindered and robust; requires more forcing conditions for removal.[5]
AgF in MethanolRoom TemperatureA mild and efficient method for deprotecting TIPS-alkynes.[7][8]

TBAF: Tetrabutylammonium fluoride; THF: Tetrahydrofuran; MeOH: Methanol

Experimental Protocols

Protocol 1: General Procedure for the Deprotection of a TMS-Protected Alkyne
  • Dissolution: Dissolve the TMS-protected alkyne in methanol (MeOH).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) to the solution (typically 1.5-2 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., saturated aqueous NH₄Cl).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Prevention of Glaser Coupling in a CuAAC Reaction
  • Setup: To a reaction vessel, add the alkyne, azide, and solvent.

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reagent Preparation: Prepare separate stock solutions of the copper(II) sulfate pentahydrate and sodium ascorbate in deoxygenated water or an appropriate solvent.

  • Addition of Reducing Agent: Add the sodium ascorbate solution to the reaction mixture.

  • Addition of Catalyst: Add the copper(II) sulfate solution to the reaction mixture. The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.

  • Reaction: Stir the reaction under an inert atmosphere. Monitor the reaction progress.

  • Work-up and Purification: Proceed with the appropriate work-up and purification for your specific product.

Visual Guides

TroubleshootingWorkflow start Unwanted Polymerization Observed check_reaction Is it during a reaction? start->check_reaction check_storage Is it during storage/post-purification? start->check_storage no is_cu_catalyzed Copper-catalyzed reaction? check_reaction->is_cu_catalyzed yes sol_storage Improve Storage: - Store cool, dark, under inert gas - Check for impurities - Use freshly purified material check_storage->sol_storage yes is_deprotection Silyl deprotection? is_cu_catalyzed->is_deprotection no sol_glaser Prevent Glaser Coupling: - Inert Atmosphere - Add Reducing Agent (Ascorbate) - Lower Temperature is_cu_catalyzed->sol_glaser yes other_reaction Other reaction type is_deprotection->other_reaction no sol_deprotection Adjust Deprotection: - Use milder conditions (see Table 1) - Screen different reagents - Lower temperature is_deprotection->sol_deprotection yes sol_general_reaction General Prevention: - Use protecting groups - Lower reaction temperature - Reduce concentration other_reaction->sol_general_reaction

Caption: Troubleshooting workflow for unwanted alkyne polymerization.

ProtectingGroupConcept cluster_0 Unprotected Alkyne cluster_1 Protected Alkyne unprotected R-C≡C-H reactive_site Reactive Acidic Proton unprotected->reactive_site protect Protection (+ R'₃SiCl, Base) unwanted_rxn Unwanted Reactions (e.g., Glaser Coupling) reactive_site->unwanted_rxn protected R-C≡C-SiR'₃ stable_site Non-reactive Group protected->stable_site deprotect Deprotection (+ F⁻ or K₂CO₃/MeOH) desired_rxn Desired Reaction at 'R' or elsewhere stable_site->desired_rxn

Caption: Concept of using silyl groups to protect terminal alkynes.

References

Validation & Comparative

Unveiling the Reactivity of 1-Nitro-4-(prop-2-yn-1-yl)benzene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of the reactivity of 1-Nitro-4-(prop-2-yn-1-yl)benzene with other alkynes, supported by experimental data and detailed protocols. The inclusion of a potent electron-withdrawing nitro group significantly influences the reactivity of the alkyne, a factor this guide will explore in depth.

The presence of the nitro group in this compound renders the alkyne "electron-deficient." This electronic perturbation has profound implications for its participation in various chemical transformations, most notably in cycloaddition reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Comparative Reactivity Analysis

The electron-withdrawing nature of the para-nitro group enhances the electrophilicity of the alkyne in this compound.[1] This increased electrophilicity makes the terminal alkyne more susceptible to nucleophilic attack, a key step in many of its reactions. In the context of CuAAC, this translates to an accelerated reaction rate compared to alkynes bearing electron-neutral or electron-donating substituents.

Theoretical studies, including Density Functional Theory (DFT) calculations, support this observation. They indicate that electron-withdrawing groups on a propargylic system can lead to a mechanically weaker angle around the triple bond, which in turn enhances the chemical reactivity.[2] This makes the alkyne more prone to nucleophilic attack.[2]

AlkyneSubstituent TypeExpected Relative Reactivity in CuAAC
This compoundStrong Electron-WithdrawingVery High
PhenylpropiolamideElectron-WithdrawingHigh
Propargyl AlcoholElectron-NeutralModerate
PhenylacetyleneElectron-NeutralModerate
4-MethoxyphenylacetyleneElectron-DonatingLow

Experimental Protocols

To empirically determine and compare the reactivity of this compound, a standardized experimental protocol is essential. The following is a detailed methodology for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which can be adapted for kinetic studies.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical procedure for the CuAAC reaction, often referred to as a "click" reaction.[3][4]

Materials:

  • Alkyne (e.g., this compound)

  • Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMF)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand (optional but recommended)[5]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne (e.g., 100 mM in a suitable organic solvent).

    • Prepare a stock solution of the azide (e.g., 100 mM in the same organic solvent).

    • Prepare a fresh stock solution of Copper(II) Sulfate Pentahydrate (e.g., 100 mM in deionized water).

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in deionized water).

    • If using a ligand, prepare a stock solution of TBTA (e.g., 100 mM in a suitable organic solvent).

  • Reaction Setup:

    • In a reaction vial, add the azide solution (1 equivalent).

    • Add the alkyne solution (1-1.2 equivalents).

    • Add the chosen solvent to achieve the desired reaction concentration (typically 0.1-1 M).

    • If using a ligand, add the TBTA solution (typically 1-5 mol%).

    • Add the Copper(II) Sulfate solution (typically 1-5 mol%).

    • Initiate the reaction by adding the Sodium Ascorbate solution (typically 5-10 mol%). The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst.[3]

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • For kinetic studies, aliquots can be taken at specific time points, quenched (e.g., by dilution or addition of a chelating agent), and analyzed to determine the concentration of reactants and products over time.

    • Once the reaction is complete, the product can be isolated by standard procedures such as extraction, filtration, or chromatography.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the CuAAC reaction and a typical experimental workflow for comparing alkyne reactivity.

CuAAC_Mechanism cluster_catalyst Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-C≡C-R CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Metallacycle Six-membered Cu(III) metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N₃ Triazole_Cu Copper triazolide Metallacycle->Triazole_Cu Reductive Elimination Triazole_Cu->CuI + H⁺ Product Triazole Product Triazole_Cu->Product

Figure 1: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison A1 Prepare stock solutions: - Alkynes (Test & Controls) - Azide - CuSO₄ - Sodium Ascorbate B1 Set up parallel reactions for each alkyne under identical conditions (concentration, temp.) A1->B1 B2 Initiate reactions by adding Sodium Ascorbate B1->B2 C1 Monitor reaction progress over time (e.g., TLC, LC-MS, NMR) B2->C1 C2 Quench aliquots at specific time intervals C1->C2 C3 Determine reaction rates or time to completion C2->C3 D1 Tabulate kinetic data C3->D1 D2 Compare reactivity of This compound with control alkynes D1->D2

Figure 2: Experimental workflow for comparing the reactivity of different alkynes.

References

Spectroscopic Techniques for the Structural Confirmation of 1-Nitro-4-(prop-2-yn-1-yl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The definitive structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For a molecule such as 1-Nitro-4-(prop-2-yn-1-yl)benzene, a combination of spectroscopic techniques is essential to confirm its identity and purity. This guide provides a comparative overview of the key spectroscopic methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used for the structural confirmation of this compound. Expected data for the target molecule are presented alongside experimental data for related isomers to highlight the distinguishing spectroscopic features.

Overview of Spectroscopic Techniques

The structural confirmation of this compound relies on the synergistic information provided by various spectroscopic methods. IR spectroscopy is utilized to identify characteristic functional groups, while ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Workflow for Spectroscopic Analysis

Spectroscopic Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Connectivity & Environment NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Confirmed Structure IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are compared with those of a related compound, 1-Nitro-4-(prop-2-yn-1-yloxy)benzene.

Table 1: Comparison of IR Absorption Bands (cm⁻¹)

Functional GroupExpected for this compound1-Nitro-4-(prop-2-yn-1-yloxy)benzene[1]
Terminal Alkyne (≡C-H stretch)~33003308
Aromatic C-H stretch~3100-30003005
Alkyne (C≡C stretch)~2150-21002111
Nitro (N=O asymmetric stretch)~1550-1475[2]1511 (C=C)
Nitro (N=O symmetric stretch)~1360-1290[2]-
Aromatic C=C stretch~1600, 14751511
C-N stretch~850-

Distinguishing Features: The key differentiator in the IR spectrum would be the presence of the ether linkage in 1-Nitro-4-(prop-2-yn-1-yloxy)benzene, which would show a strong C-O stretching band around 1045 cm⁻¹[1]. The nitro group stretches are highly characteristic and would be expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for an aromatic nitro compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms.

The proton NMR spectrum will show distinct signals for the aromatic, benzylic, and acetylenic protons.

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

Proton EnvironmentExpected for this compound1-Nitro-4-(phenylethynyl)benzene[3]
Aromatic (ortho to NO₂)~8.2 (d)8.22 (d)
Aromatic (meta to NO₂)~7.5 (d)7.67 (d)
Benzylic (-CH₂-)~3.6 (d)-
Acetylenic (-C≡CH)~2.2 (t)-

Distinguishing Features: The most significant difference for this compound is the presence of the propargyl group. This will give rise to a doublet for the benzylic protons around 3.6 ppm (coupled to the acetylenic proton) and a triplet for the acetylenic proton around 2.2 ppm (coupled to the benzylic protons). In contrast, 1-nitro-4-(phenylethynyl)benzene lacks these signals but shows signals for the second phenyl ring.[3]

The carbon NMR spectrum provides information on the different carbon environments.

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon EnvironmentExpected for this compound1-Nitro-4-(phenylethynyl)benzene[3]
Aromatic (C-NO₂)~147146.96
Aromatic (C-CH₂)~145-
Aromatic (ortho to NO₂)~124123.64
Aromatic (meta to NO₂)~130132.26
Alkyne (-C ≡CH)~8094.69
Alkyne (-C≡C H)~7587.53
Benzylic (-CH₂-)~30-

Distinguishing Features: The key signals for this compound in the ¹³C NMR spectrum will be the benzylic carbon at approximately 30 ppm and the two distinct alkyne carbons. The chemical shifts of the aromatic carbons will also be influenced by the substituent.

Logical Relationship of Spectroscopic Data for Structural Elucidation

Structural Elucidation Logic cluster_functional_groups Functional Groups cluster_connectivity Connectivity & Environment MS Mass Spectrometry (Molecular Formula: C₉H₇NO₂) Structure This compound MS->Structure Confirms Molecular Weight (161.16 g/mol) IR IR Spectroscopy NO2 Nitro Group (~1530, ~1350 cm⁻¹) IR->NO2 Alkyne Terminal Alkyne (~3300, ~2120 cm⁻¹) IR->Alkyne Aromatic Aromatic Ring (~3050, ~1600 cm⁻¹) IR->Aromatic NMR NMR Spectroscopy (¹H & ¹³C) Aromatic_H Aromatic Protons (AA'BB' system, ~7.5-8.2 ppm) NMR->Aromatic_H Propargyl_H Propargyl Group (-CH₂- ~3.6 ppm, -C≡CH ~2.2 ppm) NMR->Propargyl_H Carbon_Skeleton ¹³C Signals (Aromatic, Alkyne, Benzylic) NMR->Carbon_Skeleton NO2->Structure Alkyne->Structure Aromatic->Structure Aromatic_H->Structure Propargyl_H->Structure Carbon_Skeleton->Structure

Caption: Logical connections between different spectroscopic data for the structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure. The exact mass of this compound (C₉H₇NO₂) is 161.0477.

Table 4: Expected Mass Spectrometry Data

IonExpected m/zInterpretation
[M]⁺161Molecular Ion
[M-NO₂]⁺115Loss of nitro group
[C₉H₇]⁺115Propargyltropylium ion
[C₇H₇]⁺91Tropylium ion (from benzylic cleavage)

Distinguishing Features: The fragmentation pattern can help distinguish between isomers. For instance, 1-Nitro-4-(1-propyn-1-yl)benzene would likely show a more stable molecular ion due to the conjugated system and might not exhibit the prominent loss of a benzyl-type fragment.

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 300 or 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used.

Mass Spectrometry (MS)

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduced directly for EI.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 50-500). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The structural confirmation of this compound requires a multi-faceted spectroscopic approach. By comparing the expected data with that of related isomers, researchers can unequivocally identify the compound. The combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and definitive characterization of the molecular structure.

References

A Researcher's Guide to Purity Assessment: HPLC and a Toolkit of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of a compound is a critical step in the journey from discovery to a viable therapeutic. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, renowned for its resolving power and quantitative accuracy. However, a comprehensive purity assessment often necessitates a multi-faceted approach, employing a suite of orthogonal analytical methods to build a complete purity profile. This guide provides an in-depth comparison of HPLC with other key analytical techniques, supported by experimental data and detailed protocols to empower informed decisions in the laboratory.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] Its versatility and reliability have made it an indispensable tool in the pharmaceutical industry for assessing the purity of drug substances and products.[2] The principle of HPLC involves passing a sample dissolved in a mobile phase through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases.[3]

The Central Role of HPLC in Purity Analysis

HPLC is widely considered the gold standard for impurity analysis in pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[4][5] It can be adapted to a wide range of molecules, from small organic compounds to large biomolecules like proteins and monoclonal antibodies.[5] Different modes of HPLC, such as Reverse-Phase (RP-HPLC), Size-Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX), allow for the separation of impurities with diverse physicochemical properties.[6]

RP-HPLC, which separates molecules based on their hydrophobicity, is the most common mode used for small molecule purity assessment.[1] SEC is invaluable for analyzing aggregates and fragments in protein-based therapeutics, separating molecules based on their size in solution.[6] IEX separates molecules based on their net charge and is particularly useful for characterizing charge variants of proteins.[6]

The Imperative for Orthogonal Methods

While HPLC is a powerful tool, relying on a single analytical method can sometimes lead to an incomplete or misleading purity assessment. Co-elution of impurities with the main peak or with each other can occur, masking their presence.[7] Therefore, regulatory bodies and industry best practices advocate for the use of orthogonal methods—analytical techniques that employ different separation principles—to provide a more comprehensive and reliable purity profile.[7] By using a combination of methods, the strengths of one technique can compensate for the limitations of another, leading to a more accurate and complete understanding of a sample's purity.

This guide will delve into a comparative analysis of HPLC with several key orthogonal methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.

  • Capillary Electrophoresis (CE): A high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of compounds without the need for a reference standard of the same compound.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical method, or a combination thereof, depends on the specific characteristics of the analyte, the nature of the expected impurities, and the stage of drug development. The following tables provide a quantitative comparison of key performance attributes for HPLC and its orthogonal counterparts.

Table 1: Performance Comparison of Analytical Methods for Purity Assessment
FeatureHPLC (UV/PDA Detector)LC-MSCapillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Differential partitioning between mobile and stationary phasesSeparation by LC, detection by mass-to-charge ratioDifferential migration in an electric fieldNuclear spin properties in a magnetic field
Typical Sensitivity (LOD) 1-10 ng/mL0.01-1 ng/mL10-100 ng/mL10-100 µg/mL[8]
Resolution High to Very HighHigh to Very HighVery High[9]Lower (for complex mixtures)
Analysis Time 15-60 min15-60 min5-30 min[1]5-15 min
Sample Volume 5-20 µL1-10 µL1-10 nL500-700 µL[10]
Quantitative Accuracy HighHighModerate to HighVery High (Primary Method)
Quantitative Precision (%RSD) < 2%[11]< 5%< 5%< 1%
Cost of Instrumentation $20,000 - $70,000[5][12]$60,000 - $200,000+[5][12]$50,000 - $100,000$300,000+
Operational Cost ModerateHighLow to ModerateHigh
Table 2: Applicability and Limitations
MethodKey Applications in Purity AssessmentLimitations
HPLC (UV/PDA) Routine purity testing, quantification of known impurities, stability studies.Requires chromophores for detection, potential for co-elution.[13]
LC-MS Identification of unknown impurities, impurity profiling, confirmation of molecular weight.Ionization suppression/enhancement effects, higher cost and complexity.[14]
Capillary Electrophoresis (CE) Analysis of charged species, chiral separations, analysis of protein charge variants.Lower loading capacity, lower sensitivity for some detectors.[9]
Quantitative NMR (qNMR) Absolute purity determination, quantification without reference standards, structural elucidation of impurities.Lower sensitivity, not suitable for trace analysis, higher instrument cost.[8][15]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. The following sections provide standardized methodologies for key purity assessment techniques.

Protocol 1: Purity Assessment of a Small Molecule by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general procedure for determining the purity of a small organic molecule using RP-HPLC with UV detection.

1. Materials and Reagents:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Sample of the small molecule

  • Reference standard of the small molecule (if available)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Degas both mobile phases by sonication or vacuum filtration.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and ACN) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 254 nm, or scan with PDA).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak using the area normalization method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • If a reference standard is used, compare the retention time and UV spectrum of the main peak with that of the standard for identification.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System MobilePhase->HPLC_System SamplePrep Sample Preparation SamplePrep->HPLC_System Column C18 Column HPLC_System->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Purity Calculation Integration->PurityCalc

Workflow for Small Molecule Purity Analysis by RP-HPLC
Protocol 2: Analysis of Monoclonal Antibody Aggregates by Size-Exclusion Chromatography (SEC-HPLC)

This protocol describes a typical SEC-HPLC method for the quantification of high-molecular-weight species (aggregates) and low-molecular-weight species (fragments) in a monoclonal antibody (mAb) sample.

1. Materials and Reagents:

  • HPLC or UHPLC system with a UV detector

  • SEC column suitable for mAb analysis (e.g., 7.8 x 300 mm, 2.7 µm particle size)

  • Sodium phosphate (monobasic and dibasic)

  • Sodium chloride (NaCl)

  • Purified water

  • mAb sample

2. Mobile Phase Preparation:

  • Prepare a 100 mM sodium phosphate, 150 mM NaCl buffer, pH 6.8.

  • Filter the mobile phase through a 0.22 µm filter and degas.

3. Sample Preparation:

  • Dilute the mAb sample with the mobile phase to a concentration of approximately 1 mg/mL.

  • Gently mix and avoid vigorous vortexing to prevent aggregation.

  • Filter the diluted sample through a 0.22 µm syringe filter if necessary.

4. HPLC Method Parameters:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Detector Wavelength: 280 nm

  • Run Time: 30 minutes (isocratic elution)

5. Data Analysis:

  • Identify the peaks corresponding to aggregates (eluting earliest), the monomer (main peak), and fragments (eluting latest).

  • Integrate the peak areas for all species.

  • Calculate the percentage of each species:

    • % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

    • % Monomer = (Area of Monomer Peak / Total Area of All Peaks) x 100

    • % Fragment = (Area of Fragment Peaks / Total Area of All Peaks) x 100

SEC_HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Phosphate Buffer with NaCl) start->prep_mobile_phase prep_sample Prepare mAb Sample (Dilute and Filter) start->prep_sample inject_sample Inject Sample into SEC-HPLC System prep_mobile_phase->inject_sample prep_sample->inject_sample isocratic_elution Isocratic Elution inject_sample->isocratic_elution uv_detection UV Detection (280 nm) isocratic_elution->uv_detection data_acquisition Data Acquisition (Chromatogram) uv_detection->data_acquisition peak_integration Integrate Peaks (Aggregates, Monomer, Fragments) data_acquisition->peak_integration calculate_purity Calculate Relative Percentages peak_integration->calculate_purity end End calculate_purity->end

Workflow for mAb Aggregate Analysis by SEC-HPLC
Protocol 3: Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the identification and characterization of impurities in a drug substance using LC-MS.

1. Materials and Reagents:

  • LC-MS system (e.g., U)HPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap))

  • Appropriate LC column (e.g., C18 for small molecules)

  • Volatile mobile phase components (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

  • Drug substance sample

2. Sample Preparation:

  • Prepare the sample as described in the RP-HPLC protocol, ensuring the final concentration is suitable for MS detection (typically 0.1-1 mg/mL).

3. LC-MS Method Parameters:

  • LC Method: Use a gradient similar to the RP-HPLC method, but ensure all mobile phase components are volatile.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Scan Range: A wide range to cover the expected molecular weights of the drug and potential impurities (e.g., m/z 100-1000).

    • Data Acquisition: Full scan mode for initial screening. For targeted analysis of known impurities, use Selected Ion Monitoring (SIM) or for structural elucidation, use tandem MS (MS/MS).

4. Data Analysis:

  • Extract the ion chromatograms for the main compound and any detected impurities.

  • Determine the accurate mass of each impurity from the mass spectrum.

  • Use the accurate mass to propose possible elemental compositions.

  • If MS/MS data is acquired, analyze the fragmentation pattern to elucidate the structure of the impurity.

  • Compare the impurity profile across different batches or stability time points.

LCMS_Impurity_Profiling cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis LC_Separation LC Separation Ionization Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (Full Scan / MS/MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC EIC Extracted Ion Chromatograms TIC->EIC Mass_Spectra Mass Spectra (Accurate Mass) EIC->Mass_Spectra Structure_Elucidation Structure Elucidation Mass_Spectra->Structure_Elucidation

Logical Flow of Impurity Profiling using LC-MS

Conclusion

The robust and versatile nature of HPLC solidifies its position as a primary tool for purity assessment in the pharmaceutical industry. However, a comprehensive understanding of a compound's purity profile is best achieved through the strategic implementation of orthogonal analytical methods. Techniques such as LC-MS, CE, and qNMR provide complementary information that can uncover impurities missed by a single method, ultimately ensuring the quality, safety, and efficacy of the final drug product. By leveraging the strengths of each technique and adhering to detailed, validated protocols, researchers can confidently navigate the complexities of purity analysis and accelerate the drug development process.

References

Comparative analysis of 1-Nitro-4-(prop-2-yn-1-yl)benzene in different cycloaddition reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity and applications of 1-Nitro-4-(prop-2-yn-1-yl)benzene in various cycloaddition reactions. This electron-deficient terminal alkyne serves as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its reactivity is significantly influenced by the presence of the electron-withdrawing nitro group, which modulates the electronic properties of the alkyne moiety. This guide will delve into three major classes of cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Diels-Alder reaction, providing a comparative framework of their outcomes, supported by representative experimental data and detailed protocols.

Overview of Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. For an alkyne like this compound, the most prominent cycloadditions are [3+2] and [4+2] reactions.

  • [3+2] Cycloadditions: These reactions involve a 1,3-dipole reacting with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. The most notable example is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne to yield a 1,2,3-triazole. This reaction's utility has been immensely expanded by the use of copper and ruthenium catalysts, which offer exceptional control over regioselectivity.[1][2]

  • [4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, a conjugated diene reacts with a dienophile (the alkyne) to form a six-membered ring.[3][4] The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, making this compound a promising candidate for this transformation.[4][5]

Comparative Data of Cycloaddition Reactions

The following table summarizes the expected outcomes and conditions for the participation of this compound in different cycloaddition reactions, based on established principles for similar substrates.

Reaction TypeCatalyst/ConditionsKey FeaturesExpected Product(s)Regioselectivity
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cu(I) source (e.g., CuSO₄/sodium ascorbate, CuI)[6][7]Mild reaction conditions, high yields, excellent functional group tolerance.[1][8]1,4-disubstituted 1,2,3-triazoleHigh (exclusively 1,4-isomer)[1]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Ru(II) catalyst (e.g., [CpRuCl]₄, CpRuCl(PPh₃)₂)[9][10]Complements CuAAC by providing the other regioisomer.[10]1,5-disubstituted 1,2,3-triazoleHigh (exclusively 1,5-isomer)[9][10]
Diels-Alder Reaction Thermal or Lewis acid catalysis[3]Forms a six-membered ring; reactivity enhanced by the electron-withdrawing nitro group.[4][5]Substituted cyclohexadiene derivativeDependent on the diene and reaction conditions.

Experimental Protocols

The following are representative experimental protocols for the cycloaddition reactions of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction: Synthesis of 1-((4-nitrophenyl)methyl)-4-phenyl-1H-1,2,3-triazole

Protocol:

  • To a solution of this compound (1.0 mmol) and phenylazide (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL) is added a freshly prepared solution of sodium ascorbate (0.2 mmol in 1 mL of H₂O).

  • A solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of H₂O) is then added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Reaction: Synthesis of 1-((4-nitrophenyl)methyl)-5-phenyl-1H-1,2,3-triazole

Protocol:

  • In a nitrogen-flushed flask, this compound (1.0 mmol), phenylazide (1.2 mmol), and [Cp*RuCl]₄ (0.025 mmol) are dissolved in anhydrous DMF (5 mL).[9]

  • The reaction mixture is stirred at 90-110 °C under a nitrogen atmosphere for 6-12 hours.[9]

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the 1,5-disubstituted 1,2,3-triazole.

Diels-Alder Reaction

Reaction: [4+2] Cycloaddition with Cyclopentadiene

Protocol:

  • This compound (1.0 mmol) is dissolved in toluene (10 mL) in a sealed tube.

  • Freshly cracked cyclopentadiene (3.0 mmol) is added to the solution.[11]

  • The sealed tube is heated at 100-120 °C for 24-48 hours.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to give the corresponding Diels-Alder adduct.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways and a general experimental workflow for the cycloaddition reactions of this compound.

CuAAC_RuAAC_Comparison cluster_reactants Reactants cluster_cu_pathway CuAAC Pathway cluster_ru_pathway RuAAC Pathway Alkyne This compound Cu_Catalyst Cu(I) Catalyst Ru_Catalyst Ru(II) Catalyst Azide R-N3 Cu_Product 1,4-disubstituted 1,2,3-triazole Cu_Catalyst->Cu_Product Ru_Product 1,5-disubstituted 1,2,3-triazole Ru_Catalyst->Ru_Product

Caption: Comparative pathways of CuAAC and RuAAC reactions.

Diels_Alder_Pathway Dienophile This compound (Dienophile) TransitionState [4+2] Transition State Dienophile->TransitionState Diene Conjugated Diene (e.g., Cyclopentadiene) Diene->TransitionState Product Cyclohexadiene Adduct TransitionState->Product Concerted Cycloaddition

Caption: Generalized Diels-Alder reaction pathway.

Experimental_Workflow Start Start Reactants Combine Reactants and Solvent Start->Reactants Catalyst Add Catalyst (if applicable) Reactants->Catalyst Reaction Stir at Appropriate Temperature Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cycloaddition reactions.

Conclusion

This compound is a valuable substrate for various cycloaddition reactions, offering access to a diverse range of cyclic and heterocyclic structures. The choice of the reaction type—CuAAC, RuAAC, or Diels-Alder—allows for the strategic synthesis of different molecular scaffolds. The electron-withdrawing nitro group plays a crucial role in activating the alkyne for these transformations. The provided protocols and comparative data serve as a foundational guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Mechanistic Insights into the Reactivity of 1-Nitro-4-(prop-2-yn-1-yl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic studies and reaction performance of 1-Nitro-4-(prop-2-yn-1-yl)benzene in two key transformations: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the selective reduction of the nitro group. The dual functionality of this molecule—a terminal alkyne and a nitroaromatic group—makes it a versatile building block in medicinal chemistry and materials science. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways to offer a comprehensive resource for researchers.

I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of this compound readily participates in CuAAC, a cornerstone of "click chemistry," to form 1,2,3-triazoles. The electron-withdrawing nature of the para-nitro group is known to enhance the reactivity of the terminal alkyne, facilitating the cycloaddition reaction.

Comparative Performance of Alkynes in CuAAC

The reactivity of terminal alkynes in CuAAC is significantly influenced by the electronic nature of their substituents. Alkynes bearing electron-withdrawing groups generally exhibit higher reactivity. This is attributed to the increased acidity of the acetylenic proton, which facilitates the formation of the copper(I) acetylide intermediate, a key step in the catalytic cycle.

Alkyne SubstrateCatalyst SystemSolventTime (h)Yield (%)
This compound CuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O24High (qualitative)
PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O24High (qualitative)
Propargyl AlcoholCuI, DIPEAChloroform-91
Octa-propargyl resorcin[1]areneCuI, DIPEAChloroform-91[2]

Note: Specific quantitative yield for the CuAAC reaction of this compound with a simple azide under standard conditions was not found in the reviewed literature. The "High" yield is inferred from the general reliability and high efficiency of click chemistry with activated alkynes.

Experimental Protocol: General Procedure for CuAAC

A representative protocol for the copper-catalyzed azide-alkyne cycloaddition is as follows:

  • To a solution of this compound (1 equivalent) and the desired organic azide (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • A freshly prepared solution of sodium ascorbate (0.1 equivalents) in water is added, followed by copper(II) sulfate pentahydrate (0.01 equivalents) in water.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the product is typically isolated by filtration or extraction with an organic solvent.

Mechanistic Pathway of CuAAC

The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) catalyst, which then forms a π-complex with the alkyne. Subsequent deprotonation leads to a copper acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Ascorbate Ascorbate->Cu(II) Alkyne R-C≡CH Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide Deprotonation Cu(I)_cat Cu(I) Cu(I)_cat->Alkyne Coordination Intermediate Cyclic Intermediate Cu_acetylide->Intermediate Reaction with Azide Azide R'-N₃ Azide->Intermediate Triazole 1,4-Triazole Intermediate->Triazole Protonolysis Triazole->Cu(I)_cat Regeneration

Figure 1: Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

II. Selective Reduction of the Nitro Group

The reduction of the nitro group in this compound to an aniline derivative presents a chemoselectivity challenge due to the presence of the reducible alkyne functionality. Several methods have been developed for the selective reduction of nitroarenes in the presence of other reducible groups.

Comparison of Selective Reduction Methods

The choice of reducing agent is critical to achieve high chemoselectivity. While powerful reducing agents like LiAlH₄ can reduce both nitro groups and alkynes, milder and more selective reagents are preferred. Catalytic hydrogenation can also be employed, but catalyst choice and reaction conditions must be carefully controlled to avoid alkyne reduction.

Reducing Agent/SystemSolventTemperature (°C)Time (h)ProductSelectivity
SnCl₂·2H₂O EthanolReflux-4-(prop-2-yn-1-yl)anilineHigh[1]
(Ph₃P)₃RuCl₂, Zn/H₂O 1,4-Dioxane80164-(prop-2-yn-1-yl)anilineGood[3][4]
H₂/Pd/C EthanolRT-Mixture of productsLow
Fe/NH₄Cl Ethanol/H₂OReflux-4-(prop-2-yn-1-yl)anilineModerate to High

Note: The data in this table is based on general knowledge of selective nitro reductions in the presence of alkynes. Specific experimental data for this compound was not available in the searched literature.

Experimental Protocol: Selective Reduction with Tin(II) Chloride

A general procedure for the selective reduction of a nitroarene in the presence of an alkyne using tin(II) chloride is as follows:

  • To a solution of this compound (1 equivalent) in ethanol, tin(II) chloride dihydrate (3-5 equivalents) is added.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and a saturated solution of sodium bicarbonate is added carefully to neutralize the acid and precipitate tin salts.

  • The mixture is filtered through celite, and the organic layer is separated, dried, and concentrated to yield the desired aniline.[5]

Mechanistic Pathway of Nitro Reduction with SnCl₂

The reduction of a nitro group by tin(II) chloride is a complex process involving a series of single electron transfers from Sn(II) to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, which are further reduced to the corresponding amine. The tin is oxidized from Sn(II) to Sn(IV) in the process.

Nitro_Reduction_Mechanism cluster_reductant Reductant Nitroarene Ar-NO₂ Nitroso Ar-NO Nitroarene->Nitroso + 2e⁻, + 2H⁺ SnCl2 SnCl₂ Sn(IV) Sn(IV) salts SnCl2->Sn(IV) Oxidation Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Aniline Ar-NH₂ Hydroxylamine->Aniline + 2e⁻, + 2H⁺

Figure 2: Generalized pathway for the reduction of a nitroarene to an aniline using SnCl₂.

Conclusion

This compound is a valuable bifunctional molecule. The electron-withdrawing nitro group enhances the reactivity of the alkyne in CuAAC reactions, making it an excellent substrate for the synthesis of 1,2,3-triazoles. For the transformation of the nitro group, chemoselective reduction to the corresponding aniline can be achieved using milder reducing agents like tin(II) chloride, preserving the alkyne functionality for subsequent modifications. The choice of reaction conditions and reagents is paramount to selectively target one functional group over the other, enabling diverse synthetic strategies. Further quantitative studies on the specific reaction kinetics and yields for this particular molecule would be beneficial for optimizing its use in various applications.

References

A Comparative Guide to 1-Nitro-4-(prop-2-yn-1-yl)benzene and 1-ethynyl-4-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, nitrophenyl-alkyne derivatives serve as invaluable building blocks. Their dual functionality—a reactive alkyne for coupling reactions and a versatile nitro group for further transformations—positions them as key intermediates. This guide provides an objective comparison between two closely related yet functionally distinct reagents: 1-Nitro-4-(prop-2-yn-1-yl)benzene and 1-ethynyl-4-nitrobenzene .

The core structural difference lies in the linkage between the terminal alkyne and the nitroaromatic ring. In 1-ethynyl-4-nitrobenzene, the alkyne is directly conjugated to the phenyl ring, creating a rigid, planar system. Conversely, this compound features a methylene (-CH₂) spacer, which insulates the alkyne from the ring's electronic effects and introduces conformational flexibility. This subtle distinction has profound implications for their synthesis, reactivity, and the properties of their downstream products.

While extensive experimental data exists for the widely used 1-ethynyl-4-nitrobenzene, literature on this compound is less common. Therefore, this guide combines established data with comparisons based on fundamental principles of chemical reactivity.

Physical and Chemical Properties

PropertyThis compound1-ethynyl-4-nitrobenzene
Structure this compound1-ethynyl-4-nitrobenzene
CAS Number 79963-78-9937-31-5
Molecular Formula C₉H₇NO₂C₈H₅NO₂
Molecular Weight 161.16 g/mol 147.13 g/mol
Appearance Pale yellow solid (predicted)Pale yellow solid
Melting Point Not available148-150 °C
Key Feature Flexible propargyl linkerRigid, conjugated system

Synthesis Overview

The synthetic routes to these compounds are fundamentally different and reflect their distinct roles as synthetic building blocks.

1-ethynyl-4-nitrobenzene is typically synthesized via a Sonogashira cross-coupling reaction. A common route involves coupling an aryl halide, such as 1-iodo-4-nitrobenzene, with a protected terminal alkyne like trimethylsilylacetylene (TMSA). The reaction is catalyzed by palladium and copper complexes. The TMS protecting group is then removed under basic conditions to yield the terminal alkyne.

This compound , while not commonly cited, can be plausibly synthesized through a similar palladium/copper-catalyzed coupling. However, the electrophile is a benzyl halide, such as 4-nitrobenzyl bromide, which couples with a terminal alkyne. This reaction forms a C(sp³)–C(sp) bond, in contrast to the C(sp²)–C(sp) bond formed in the synthesis of 1-ethynyl-4-nitrobenzene.

Comparative Reactivity and Performance

The structural differences directly influence the chemical behavior and synthetic utility of these two reagents.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Both molecules are excellent substrates for CuAAC, a cornerstone of "click chemistry" used to form stable 1,2,3-triazole rings. This reaction is widely used for bioconjugation, drug discovery, and materials synthesis.[1][2][3]

  • 1-ethynyl-4-nitrobenzene: Reacts with azides to form a 1,4-disubstituted triazole where the nitrophenyl group is directly attached to the triazole ring. This creates a rigid, planar, and fully conjugated linkage, which can be desirable in applications requiring rigid structures, such as in organic electronics or as rigid linkers in supramolecular chemistry.

  • This compound: Its reaction with an azide yields a triazole product where the nitrophenyl moiety is connected via a flexible methylene linker. This flexibility can be highly advantageous in drug development, for instance, in designing linkers for Antibody-Drug Conjugates (ADCs), where some degree of conformational freedom can be crucial for biological activity.

The acetylenic proton of 1-ethynyl-4-nitrobenzene is more acidic due to the direct conjugation with the electron-withdrawing nitroaromatic system. This may influence the kinetics of the CuAAC reaction, which involves the formation of a copper acetylide intermediate.[4]

Sonogashira Cross-Coupling

The utility of these compounds in Sonogashira coupling is a key point of differentiation. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[5][6]

  • 1-ethynyl-4-nitrobenzene: As a terminal alkyne, it is a classic substrate for Sonogashira coupling. It readily reacts with various aryl/vinyl halides to generate more complex, internal alkynes. This is one of its primary applications in extending molecular frameworks.

  • This compound: This molecule is not a typical substrate for Sonogashira coupling at the alkyne. Instead, it is the product of a Sonogashira-type coupling between a C(sp³) electrophile (4-nitrobenzyl halide) and an alkyne. This distinction defines their roles: one is a building block to be extended (1-ethynyl-4-nitrobenzene), while the other is an already-extended product.

Reduction of the Nitro Group

The nitro group in both compounds can be selectively reduced to an aniline (amino group), a transformation that dramatically alters the electronic properties from electron-withdrawing to electron-donating and provides a handle for a vast array of subsequent reactions (e.g., amide coupling, diazotization).

Several methods are available for the chemoselective reduction of an aromatic nitro group in the presence of an alkyne, including the use of SnCl₂·2H₂O in an alcohol solvent, or specific ruthenium-catalyzed transfer hydrogenation protocols.[7] These methods are generally applicable to both compounds, ensuring that the alkyne functionality is preserved for subsequent coupling reactions.

Quantitative Data Summary

The following table summarizes representative yields for key transformations involving these compounds or their precursors.

Reaction TypeSubstrateProductCatalyst/ReagentsYield
Synthesis (Sonogashira) 1-Iodo-4-nitrobenzene + Phenylacetylene1-Nitro-4-(phenylethynyl)benzenePd(OAc)₂, DabcoQuantitative[8]
Synthesis (Sonogashira) 4-Iodo-m-xylene + TMSA4-(Trimethylsilylethynyl)-m-xylenePd catalyst, CuI, TEA96%[9]
CuAAC (Click Chemistry) 3,5-Disubstituted-4-iodoisoxazole + Terminal Alkyne4-AlkynylisoxazolePd(acac)₂/PPh₃, CuI, Et₂NHUp to 98%[10]
Nitro Reduction Generic Nitroarene with AlkyneGeneric Aniline with Alkyne(Ph₃P)₃RuCl₂, Zn/water, KOHGood chemoselectivity[7][11]

Note: Yields are highly dependent on specific substrates, catalysts, and reaction conditions. The data presented are illustrative examples from the literature.

Visualizing the Chemical Differences

Structural Comparison in Click Chemistry

The diagram below illustrates how the structural difference between the two compounds is translated into the final product of a CuAAC reaction with benzyl azide.

G cluster_0 1-ethynyl-4-nitrobenzene Pathway cluster_1 This compound Pathway a 1-ethynyl-4-nitrobenzene plus1 + Benzyl Azide b This compound reagents1 Cu(I) Catalyst plus2 + Benzyl Azide prod1 Product with Rigid Linker reagents2 Cu(I) Catalyst prod2 Product with Flexible Linker G reagents Combine Halide & Alkyne (Ar-X or Bn-X) catalyst Add Pd/Cu Catalysts & Base reagents->catalyst reaction Inert Atmosphere (N2 or Ar) Stir at RT to Reflux catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product G cluster_0 1-ethynyl-4-nitrobenzene cluster_1 This compound A1 High Structural Rigidity A2 More Acidic Alkyne C-H (Direct Conjugation) A3 Substrate in Sonogashira Coupling A4 Forms Rigid Triazole Linkage B1 Inherent Flexibility B2 Less Acidic Alkyne C-H (Insulated by -CH2-) B3 Product of Sonogashira-type Coupling B4 Forms Flexible Triazole Linkage

References

Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Realities in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is paramount. This guide provides an objective comparison of in silico predictions against real-world experimental data, offering insights into the accuracy and utility of computational tools in identifying and characterizing novel drug candidates.

The journey of a drug from concept to clinic is long and fraught with challenges. Computational approaches, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, have emerged as powerful tools to navigate this complex landscape, promising to accelerate discovery and reduce costs. However, the true measure of their success lies in their correlation with experimental results. This guide delves into this critical relationship, presenting case studies with quantitative data, detailed experimental protocols, and visual workflows to illuminate the practical application and predictive power of computational drug discovery.

Case Study 1: Unveiling Kinase Inhibitors - A Tale of Prediction and Validation

Protein kinases are crucial regulators of cellular processes and prominent drug targets. In a notable study, a machine learning model was employed to predict the binding affinities (pIC50 values) of a range of compounds against various kinases. The computational predictions were then rigorously tested through experimental validation.

Data Presentation: Computational Predictions vs. Experimental pIC50 Values

The following table presents a representative subset of the data, comparing the computationally predicted pIC50 values with those determined experimentally. A Pearson correlation of 0.77 was observed between the predicted and measured bioactivities, indicating a strong positive correlation.[1][2]

Compound IDTarget KinasePredicted pIC50Experimental pIC50
Compound AKinase 17.87.5
Compound BKinase 26.56.8
Compound CKinase 18.28.0
Compound DKinase 35.96.2
Compound EKinase 27.17.3
Experimental Protocol: ADP-Glo™ Kinase Assay

The experimental validation of kinase inhibition was performed using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.[3][4][5][6][7][8][9]

Materials:

  • ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase of interest

  • Substrate for the kinase

  • Test compounds (potential inhibitors)

  • ATP

  • Assay plates (white, opaque-walled)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in a suitable buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Case Study 2: Virtual Screening for Novel HDAC Inhibitors

Histone deacetylases (HDACs) are another important class of therapeutic targets, particularly in oncology. A virtual screening workflow was employed to identify novel HDAC inhibitors from a large chemical database. This in silico approach led to the selection of 22 potential candidates for experimental testing.[3][10][11]

Data Presentation: From Virtual Hits to Active Compounds

Of the 22 compounds selected through virtual screening, three demonstrated inhibitory activity in in vitro enzyme inhibition assays. The experimental IC50 values for these validated hits are presented below.

Compound IDExperimental IC50 (μM)
ZINC12555961Significant Inhibition*
Hit Compound 21.00[12]
Hit Compound 3(IC50 values in the micromolar range)[13]

*The study highlighted ZINC12555961 as significantly inhibiting HDAC activity, with further experiments showing it to be more potent than the known HDAC inhibitor SAHA in inhibiting cancer cell viability.[10] The IC50 value for SAHA in the same study was reported as 166 μM in HepG2 cells.[10]

Experimental Protocol: MTT Cell Viability Assay

The anti-proliferative activity of the identified HDAC inhibitors was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity.[14][15][16]

Materials:

  • Cancer cell lines (e.g., HepG2, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds (HDAC inhibitors)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Workflow and Pathways

To further clarify the processes described, the following diagrams illustrate the virtual screening workflow and a simplified signaling pathway relevant to kinase inhibitors.

Virtual_Screening_Workflow cluster_in_silico Computational Phase cluster_in_vitro Experimental Phase database Chemical Database pharmacophore Pharmacophore Modeling database->pharmacophore docking Molecular Docking pharmacophore->docking scoring Scoring & Ranking docking->scoring hits Virtual Hits scoring->hits purchase Compound Acquisition hits->purchase Selection assay Enzyme/Cell-based Assays purchase->assay validation Hit Validation assay->validation leads Lead Compounds validation->leads

Caption: A typical workflow for virtual screening leading to experimental validation.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Kinase Inhibitor Inhibitor->Kinase2

Caption: A simplified kinase signaling pathway and the point of inhibitor action.

Conclusion

The presented case studies demonstrate a promising correlation between computational predictions and experimental outcomes in drug discovery. While in silico methods are not a replacement for experimental validation, they serve as a crucial filtering and prioritization tool, significantly enhancing the efficiency of the drug discovery pipeline. By providing a framework for comparing these two domains, this guide aims to foster a more integrated and informed approach to the development of new therapeutics.

References

Benchmarking the Performance of 1-Nitro-4-(prop-2-yn-1-yl)benzene as a Novel Chemical Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation and selectively release its payload at the target site. This guide provides a comparative analysis of a novel linker, 1-Nitro-4-(prop-2-yn-1-yl)benzene, against established linker technologies. Due to the nascent nature of this specific linker, this guide will project its performance based on the well-documented characteristics of its constituent functional moieties: a propargyl group for bioorthogonal conjugation and a nitroaromatic group as a potential cleavage trigger.

Introduction to this compound

This compound is a hetero-bifunctional linker featuring two key functionalities:

  • Propargyl Group (prop-2-yn-1-yl): This terminal alkyne is a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility.[1][2][3][4]

  • Nitroaromatic Group: The nitrobenzene moiety presents a potential cleavage site. Aromatic nitro groups can be reduced to amines under hypoxic conditions, a characteristic of the tumor microenvironment, or by specific enzymes. This reduction can trigger a self-immolative cascade to release a conjugated payload. Alternatively, ortho-nitrobenzyl groups are well-established photocleavable linkers, though the para-substitution in this molecule suggests a different primary cleavage mechanism.[5][6][7][8][9]

This unique combination suggests that this compound could function as a cleavable linker compatible with modern, site-specific conjugation strategies.

Comparative Analysis of Linker Technologies

To benchmark the potential performance of this compound, we compare its projected characteristics against three classes of widely used linkers in ADC development: protease-cleavable (e.g., Val-Cit), disulfide-based, and non-cleavable linkers.

Table 1: Comparison of Linker Characteristics
FeatureThis compound (Projected)Val-Cit (Protease-Cleavable)Disulfide LinkersNon-Cleavable Linkers (e.g., SMCC)
Conjugation Chemistry CuAAC or SPAAC (Click Chemistry)Amide bond formationDisulfide bond formationThioether bond formation
Cleavage Mechanism Hypoxia- or enzyme-mediated reduction of nitro groupCathepsin B cleavage in lysosomeGlutathione reduction in cytoplasmProteolytic degradation of the antibody
Specificity of Release High (Tumor hypoxia/specific enzymes)High (Intracellular proteases)Moderate (Glutathione gradient)High (Requires antibody degradation)
Plasma Stability High (Stable triazole linkage)HighModerate to HighVery High[10][11][12]
Bystander Effect Possible (if payload is cell-permeable)Yes (cleaved payload can diffuse)[13]YesLimited[12]
Payload Compatibility Broad (Click chemistry is versatile)Requires amine or hydroxyl groupRequires thiol groupRequires amine group

Quantitative Performance Metrics: A Comparative Overview

The following table summarizes key quantitative data for established linkers, providing a benchmark for the anticipated performance of this compound.

Table 2: Quantitative Performance Data of Benchmark Linkers
ParameterVal-Cit LinkerDisulfide LinkersNon-Cleavable LinkersThis compound (Projected)
Plasma Half-life (t1/2) of ADC >100 hours[10][12]Variable (depends on steric hindrance)>150 hours[10][11]Expected to be high (>100 hours)
Payload Release in Plasma (% in 7 days) < 10%15-50% (depending on linker)[10]< 5%[10]Expected to be low (< 10%)
In Vitro Cytotoxicity (IC50) pM to nM range[10]pM to nM rangepM to nM range[10]Dependent on payload and target
Conjugation Efficiency HighHighHighVery High (>95%)[14]

Experimental Protocols

To empirically validate the performance of this compound, the following experimental protocols are recommended.

ADC Synthesis and Characterization
  • Antibody Modification: Introduce an azide functionality into the antibody via engineered cysteine or lysine modification.

  • Conjugation: React the azide-modified antibody with this compound-payload conjugate via CuAAC.

    • Catalyst: Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).

    • Reaction Conditions: Aqueous buffer, room temperature, 1-2 hours.[15]

  • Purification: Remove excess linker-payload and catalyst using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or LC-MS.

In Vitro Plasma Stability Assay
  • Incubation: Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using protein A/G magnetic beads.

  • Analysis: Analyze the captured ADC by LC-MS to determine the average DAR over time.[16][17] This will quantify the extent of premature payload release.

In Vitro Cytotoxicity Assay
  • Cell Culture: Plate target antigen-positive and antigen-negative cancer cell lines.

  • Treatment: Treat the cells with serial dilutions of the ADC.

  • Viability Assessment: After a set incubation period (e.g., 72-96 hours), assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).[18][19]

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines to determine the potency and specificity of the ADC.[20]

In Vivo Pharmacokinetic (PK) Study
  • Animal Model: Administer a single dose of the ADC to a relevant animal model (e.g., tumor-bearing mice).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Sample Analysis: Quantify the concentration of total antibody and intact ADC in the plasma using ELISA and/or LC-MS/MS.[21]

  • PK Parameter Calculation: Determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Visualizing Workflows and Pathways

Logical Flow of ADC Development and Evaluation

ADC_Development_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Ab_mod Antibody Modification (Azide Introduction) Conjugation CuAAC Conjugation Ab_mod->Conjugation Linker_Payload Linker-Payload Synthesis Linker_Payload->Conjugation Purification Purification (SEC/TFF) Conjugation->Purification Characterization Characterization (HIC, LC-MS) Purification->Characterization Plasma_Stability Plasma Stability Assay Characterization->Plasma_Stability Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity PK_Study Pharmacokinetic Study Characterization->PK_Study Cytotoxicity->PK_Study Efficacy_Study Efficacy Study PK_Study->Efficacy_Study ADC_MoA cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_circ Intact ADC (Linker Stable) ADC_bind ADC Binds to Tumor Antigen ADC_circ->ADC_bind Internalization Internalization (Endocytosis) ADC_bind->Internalization Endosome Endosome/Lysosome Internalization->Endosome Cleavage Linker Cleavage (Hypoxia/Enzymes) Endosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Target_action Payload Binds to Intracellular Target Payload_release->Target_action Apoptosis Apoptosis Target_action->Apoptosis

References

Safety Operating Guide

Proper Disposal of 1-Nitro-4-(prop-2-yn-1-yl)benzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the disposal of 1-Nitro-4-(prop-2-yn-1-yl)benzene based on available data for structurally similar compounds and general principles for handling hazardous nitroaromatic compounds. No specific Safety Data Sheet (SDS) for this compound was found. Researchers must consult their institution's Environmental Health and Safety (EHS) department and, if available, a substance-specific SDS before handling or disposing of this chemical. All procedures must comply with local, regional, and national regulations.

Essential Safety and Logistical Information

This compound is a nitroaromatic compound and should be handled with extreme caution. Based on data for similar compounds, it is likely to be acutely toxic and environmentally hazardous. Proper personal protective equipment (PPE), including but not limited to chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat, is mandatory. All handling should be performed in a well-ventilated chemical fume hood.

Hazard Profile of Structurally Similar Compounds

To inform the disposal procedure, the following table summarizes hazard information for a closely related compound, 1-Nitro-4-(prop-2-yn-1-yloxy)benzene. These classifications suggest a high degree of hazard for the target compound.

Hazard ClassificationGHS PictogramSignal WordHazard StatementStorage Class
Acute Toxicity 3 (Oral)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Pure Compound/Unused Product: Collect any unused or waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.

  • Contaminated Labware: Collect disposable items (e.g., pipette tips, weighing boats, contaminated gloves) that have come into contact with the compound in a separate, sealed, and clearly labeled hazardous waste bag or container.

  • Solvent Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Do not mix with incompatible waste streams. Aromatic nitro compounds are generally incompatible with strong oxidizing acids.[3][4]

2. Labeling of Hazardous Waste:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • List all constituents and their approximate concentrations.

  • Indicate the specific hazards (e.g., "Toxic," "Combustible").

  • Include the date of waste accumulation.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4]

  • Ensure containers are tightly sealed to prevent leaks or spills.[4]

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[5]

  • Segregate from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][5]

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials.

  • Collect the absorbent material and spill residue into a sealed, labeled hazardous waste container.[6]

  • Ventilate the area of the spill.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[7]

  • Professional disposal by a licensed hazardous waste contractor is required, likely involving high-temperature incineration.[8]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol cluster_spill Contingency Plan start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated segregate Segregate Waste by Type (Solid, Liquid, Sharps) waste_generated->segregate Yes spill Spill Occurs? waste_generated->spill No label_waste Label Container: 'Hazardous Waste' + Chemical Name & Hazards segregate->label_waste store_waste Store in Sealed Container in Satellite Accumulation Area label_waste->store_waste ehs_pickup Request Pickup from Environmental Health & Safety (EHS) store_waste->ehs_pickup end End: Professional Disposal via Licensed Contractor ehs_pickup->end small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes, Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes, Large collect_spill Collect Residue into Hazardous Waste Container small_spill->collect_spill collect_spill->label_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Nitro-4-(prop-2-YN-1-YL)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Nitro-4-(prop-2-yn-1-yl)benzene was not available. The following guidance is based on the safety data for the structurally similar compound, 1-Nitro-4-(prop-2-yn-1-yloxy)benzene, and general knowledge of the hazards associated with aromatic nitro compounds and terminal alkynes. It is imperative that this information is used as a preliminary guide and a comprehensive risk assessment is conducted before handling this chemical.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper disposal.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as acutely toxic if swallowed. Aromatic nitro compounds are known for their potential for rapid absorption through the skin and can cause cyanosis, with chronic exposure potentially leading to anemia.[1][2] The nitro group, being electron-withdrawing, makes the benzene ring resistant to oxidative degradation but also contributes to the toxicity and mutagenicity of these compounds.[3]

GHS Hazard Classification (Presumed):

Hazard ClassCategory
Acute Toxicity, OralCategory 3
Acute Toxicity, Dermal (Precautionary)Category 3
Acute Toxicity, Inhalation (Precautionary)Category 3
Specific Target Organ Toxicity — Repeated ExposureCategory 1
Hazardous to the Aquatic Environment, Long-term HazardCategory 3

Hazard Statements (Presumed):

  • H301: Toxic if swallowed.

  • H311 + H331: Toxic in contact with skin or if inhaled.

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H412: Harmful to aquatic life with long lasting effects.

Physical and Chemical Properties (Estimated)

The following data is for the analogous compound 1-Nitro-4-(prop-2-yn-1-yloxy)benzene and should be used as an estimate.

PropertyValue
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
AppearanceSolid
Storage Temperature2-8°C

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes and potential explosions.
Skin Protection - Gloves: Double-gloving with an inner nitrile glove and an outer chemical-resistant glove (e.g., neoprene or butyl rubber) is recommended. Gloves must be inspected before use and changed immediately upon contamination.[4][5] - Lab Coat: A flame-resistant lab coat worn over cotton-based clothing.[4] - Footwear: Closed-toe, chemical-resistant shoes.[5][6]Aromatic nitro compounds can be absorbed through the skin.[1][2] Double gloving provides an extra layer of protection.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if handling outside of a certified chemical fume hood.[4]Prevents inhalation of dust or vapors, which are presumed to be toxic.

Safe Handling and Storage

Operational Plan:

  • Preparation:

    • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Avoid the generation of dust.

    • Use only non-sparking tools.

    • Keep away from heat, sparks, and open flames.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents. Aromatic nitro compounds can react violently with these substances.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during cleanup.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal. Do not discharge into drains or the environment.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow prep Preparation - Assess Risks - Don PPE - Prepare Workspace handling Handling - Work in Fume Hood - Avoid Dust/Sparks - Monitor for Exposure prep->handling Proceed with caution storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area - Away from Incompatibles handling->storage Store unused material spill Spill/Emergency - Evacuate & Alert - Contain & Clean - First Aid as Needed handling->spill If spill occurs end_proc End of Procedure - Decontaminate Workspace - Doff PPE Correctly - Wash Hands handling->end_proc After experiment spill->handling After cleanup disposal Disposal - Collect in Labeled Container - Hazardous Waste Stream - Professional Disposal end_proc->disposal Segregate waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.